Technical Documentation Center

2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran
  • CAS: 1092496-33-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran: A Regioselective SNAr Approach

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7) [1] Executive Summary The compound 2-[(4-Fluoro-2-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7) [1]

Executive Summary

The compound 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is a highly versatile fluorinated building block utilized in the synthesis of fused heterocyclic compounds, kinase inhibitors, and advanced pharmaceutical intermediates. As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical additions, but as a carefully orchestrated thermodynamic and kinetic system.

This whitepaper outlines a highly optimized, self-validating protocol for the synthesis of this target via a regioselective Nucleophilic Aromatic Substitution (SNAr) . By leveraging the inherent electronic bias of 1,4-difluoro-2-nitrobenzene, we can achieve high yields and absolute regiocontrol without the need for atom-inefficient coupling reagents (such as those used in Mitsunobu reactions).

Retrosynthetic Strategy & Mechanistic Rationale

When designing the synthesis for an aryl-alkyl ether, the primary retrosynthetic disconnection evaluates the cleavage of the Caryl​−O bond versus the Calkyl​−O bond.

Attempting a Williamson ether synthesis by attacking an alkyl halide with 4-fluoro-2-nitrophenol is often kinetically sluggish due to the steric hindrance of the secondary-like tetrahydrofurfuryl system and the poor nucleophilicity of the electron-deficient nitrophenoxide. Conversely, forming the Caryl​−O bond via SNAr is highly favored [2].

The Regioselectivity Principle

We utilize 1,4-difluoro-2-nitrobenzene as the electrophile. The strong electron-withdrawing nitro group ( −NO2​ ) exerts a powerful inductive and resonance effect, activating the ortho and para positions toward nucleophilic attack.

  • C1 Position (ortho to −NO2​ ): The fluorine atom at C1 is highly activated. Attack here forms a stable Meisenheimer complex where the negative charge is effectively delocalized onto the nitro group oxygen atoms.

  • C4 Position (meta to −NO2​ ): The fluorine at C4 lacks direct resonance communication with the nitro group and remains unreactive under standard conditions [3].

This electronic disparity ensures that the alkoxide derived from (tetrahydrofuran-2-yl)methanol exclusively displaces the C1 fluorine, yielding the desired product with >99% regioselectivity.

SNAr_Mechanism Start 1,4-Difluoro-2-nitrobenzene + Tetrahydrofurfuryl Alcohol Base NaH Deprotonation (Forms Alkoxide) Start->Base Attack Nucleophilic Attack at C1 (Ortho to -NO2) Base->Attack Meisenheimer Meisenheimer Complex (Stabilized by -NO2) Attack->Meisenheimer Rate Determining Elimination Loss of Fluoride (F-) Meisenheimer->Elimination Product 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran Elimination->Product Fast

SNAr mechanism detailing the regioselective alkoxide attack and Meisenheimer complex formation.

Experimental Design & Self-Validating Protocol

A robust protocol must be self-validating; every reagent and condition must serve a specific, monitorable purpose. We utilize Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF). NaH irreversibly deprotonates the alcohol, driving the equilibrium entirely to the alkoxide and generating H2​ gas—a visual confirmation (effervescence) that the active nucleophile has been formed.

Reagents and Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in System
1,4-Difluoro-2-nitrobenzene159.091.01.59 gElectrophile (Limiting Reagent)
(Tetrahydrofuran-2-yl)methanol102.131.11.12 g (1.07 mL)Nucleophile Precursor
Sodium Hydride (60% in oil)24.001.20.48 gIrreversible Base
THF (Anhydrous)72.11-20 mLPolar Aprotic Solvent
Step-by-Step Methodology

Exp_Workflow Prep 1. System Prep Dry THF, N2 Atm Deprot 2. Deprotonation NaH, 0°C, 30 min Prep->Deprot React 3. SNAr Reaction Add Ar-F, RT, 4h Deprot->React Workup 4. Quench & Workup NH4Cl, EtOAc ext. React->Workup Purify 5. Purification Flash Silica Gel Workup->Purify

Step-by-step experimental workflow for the synthesis and isolation of the target ether.

Step 1: System Preparation & Deprotonation

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Suspend NaH (0.48 g, 60% dispersion) in anhydrous THF (15 mL) and cool the suspension to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic deprotonation from causing localized boiling of THF or decomposition of the alkoxide.

  • Dilute (tetrahydrofuran-2-yl)methanol (1.07 mL) in anhydrous THF (5 mL) and add dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes until H2​ evolution ceases.

Step 2: Electrophilic Addition (SNAr) 4. Add 1,4-difluoro-2-nitrobenzene (1.59 g) neat, dropwise to the cold alkoxide solution. 5. Remove the ice bath and allow the reaction to warm to room temperature ( 20−25 °C). Stir for 4 hours. 6. In-Process Control: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.7 ) should be consumed, replaced by a bright yellow UV-active product spot ( Rf​≈0.4 ).

Step 3: Quench and Workup 7. Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl (10 mL). Causality: NH4​Cl provides mild, buffered protons to neutralize excess NaH without protonating the ether oxygen, which strong acids like HCl might induce. 8. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification 9. Purify the crude yellow oil via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford the pure product as a viscous yellow oil.

Analytical Characterization

To validate the structural integrity of the synthesized compound, multinuclear NMR and mass spectrometry are required. The retention of the C4 fluorine is definitively proven by the presence of a single signal in the 19F NMR spectrum.

Analytical MethodExpected Signals / ObservationsStructural Correlation
1 H NMR (400 MHz, CDCl3​ ) δ 7.6 (dd, 1H), 7.2 (m, 1H), 7.1 (dd, 1H)Aromatic protons (C3, C5, C6).
δ 4.2 - 4.0 (m, 3H) −CH2​−O− bridge and THF chiral methine (C2').
δ 3.9 - 3.7 (m, 2H)THF ring −CH2​−O− (C5').
δ 2.1 - 1.6 (m, 4H)THF ring aliphatic protons (C3', C4').
19 F NMR (376 MHz, CDCl3​ ) δ -120.5 (m, 1F)Confirms retention of the C4 aromatic fluorine.
LC-MS (ESI+) m/z 242.08 [M+H]+ Matches calculated exact mass for C11​H12​FNO4​ (241.07).

Safety & Scale-Up Considerations

  • Pyrophoric Hazards: Sodium hydride is highly reactive with moisture. For scale-ups exceeding 100 mmol, consider substituting NaH with Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) in DMF at 60 °C. While heterogeneous and slower, carbonate bases eliminate H2​ gas generation and pyrophoric risks.

  • Thermal Control: Nitroaromatics possess high energy density. Ensure the addition of the 1,4-difluoro-2-nitrobenzene is rate-controlled (dosed) to manage the heat of the SNAr reaction, preventing thermal runaway.

References

  • Sigma-Aldrich Catalog. "2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran" (CAS: 1092496-33-7). Product Specifications and Properties.

  • MDPI. "Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy." Analysis of SNAr pathways in fluoronitrobenzene derivatives.

  • RSC Publishing. "Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons." Discussion on the regioselectivity of 1,4-difluoro-2-nitrobenzene in nucleophilic substitutions.

Exploratory

The Chemical and Synthetic Profile of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran: A Strategic Building Block in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of fluorinated aromatics and saturated oxygen heterocycles is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated aromatics and saturated oxygen heterocycles is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7) represents a highly versatile organic building block that perfectly encapsulates these design principles.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis via regioselective Nucleophilic Aromatic Substitution (SNAr), and self-validating protocols for its utilization in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Profile and Druglikeness

Understanding the molecular properties of a building block is critical for predicting the pharmacokinetic behavior of the final active pharmaceutical ingredient (API). The presence of the tetrahydrofuran (THF) ring introduces a hydrogen-bond acceptor that improves aqueous solubility, while the fluorine atom provides a metabolic shield against cytochrome P450-mediated oxidation.

Quantitative Data Summary

The following table summarizes the core chemical and computational properties of the compound[1]:

PropertyValuePharmacokinetic Implication
Molecular Formula C11H12FNO4Core scaffold for fragment-based design.
Molecular Weight 241.22 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass 241.075 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 64.3 ŲIdeal for membrane permeability; well below the 140 Ų limit for oral bioavailability.
Hydrogen Bond Acceptors 5Enhances target-protein interactions (e.g., kinase hinge binding).
Hydrogen Bond Donors 0Maintains high lipophilicity for passive cellular diffusion.
Rotatable Bonds 3Provides sufficient conformational flexibility to adapt to binding pockets.

Mechanistic Pathway: Regioselective SNAr

The synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is a textbook example of regioselective Nucleophilic Aromatic Substitution (SNAr). The reaction utilizes 2,5-difluoronitrobenzene as the electrophile and (tetrahydrofuran-2-yl)methanol as the nucleophile[2].

The Causality of Regioselectivity

In 2,5-difluoronitrobenzene, the nitro group exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. These effects drastically deplete the electron density at the positions ortho (C2) and para (C4) to the nitro group.

  • The fluorine atom at C2 is ortho to the nitro group and is therefore highly activated toward nucleophilic attack.

  • The fluorine atom at C5 is meta to the nitro group, lacking mesomeric activation, rendering it inert under standard SNAr conditions.

This electronic disparity ensures that the alkoxide nucleophile exclusively attacks the C2 position, proceeding through a stabilized Meisenheimer complex before the expulsion of the fluoride leaving group.

SNAr_Mechanism DFNB 2,5-Difluoronitrobenzene (Electrophile) Meisenheimer Meisenheimer Complex (Ortho-activation) DFNB->Meisenheimer SNAr Attack at C2 Alc (THF-2-yl)methanol (Nucleophile) Base Base (K2CO3) Deprotonation Alc->Base Alkoxide formation Base->Meisenheimer Product 2-[(4-Fluoro-2-nitrophenoxy)methyl]THF (Target) Meisenheimer->Product Loss of F-

Figure 1: Regioselective SNAr mechanism driven by ortho-nitro activation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and environmental condition is grounded in chemical causality.

Protocol A: Synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Objective: Achieve >95% regioselective etherification via SNAr.

  • Preparation of the Nucleophile: In an oven-dried, argon-purged round-bottom flask, dissolve 1.1 equivalents of (tetrahydrofuran-2-yl)methanol in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It effectively solvates the potassium cations (from the base), leaving the alkoxide anion highly "naked" and nucleophilic, thereby accelerating the SNAr reaction.

  • Base Addition: Add 2.0 equivalents of finely powdered anhydrous Potassium Carbonate (K2CO3). Stir at room temperature for 30 minutes.

    • Causality: K2CO3 is chosen over stronger bases (like NaH) to prevent potential ring-opening side reactions of the THF moiety and to avoid the generation of highly explosive hydrogen gas on scale-up.

  • Electrophile Introduction: Dropwise add 1.0 equivalent of 2,5-difluoronitrobenzene.

  • Thermal Activation: Heat the reaction mixture to 60°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS until the electrophile is consumed.

  • Workup & Validation: Quench the reaction with ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove residual DMF. Dry over Na2SO4, filter, and concentrate.

    • Validation: The crude product should be analyzed via 19F NMR. The disappearance of the ortho-fluorine signal and the retention of the meta-fluorine signal (relative to the original nitro position) confirms regioselectivity.

Protocol B: Catalytic Hydrogenation to the Aniline Derivative

The primary utility of the title compound is its role as a "masked" amine. Reduction of the nitro group yields an aniline, which is a critical branching point for synthesizing kinase inhibitors or fused heterocycles[2].

  • Solvation: Dissolve the purified 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran in HPLC-grade Methanol.

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a continuous stream of Argon.

    • Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. The Argon purge displaces oxygen, preventing spontaneous combustion.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon or Parr shaker (at 1 atm). Stir vigorously at room temperature for 12 hours.

  • Filtration & Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Never let the Celite pad run dry while washing with methanol to prevent fires. Concentrate the filtrate in vacuo.

    • Validation: LC-MS should indicate a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons). 1H NMR will show the disappearance of aromatic protons shifted downfield by the nitro group, replaced by a broad singlet integrating to 2H (the -NH2 group).

Downstream Applications in Drug Development

Once converted to the corresponding aniline, the scaffold can be rapidly diversified. The electron-donating nature of the newly formed amine, combined with the lipophilic fluorine atom, makes it an ideal precursor for synthesizing privileged pharmaceutical scaffolds.

Downstream_Applications Nitro 2-[(4-Fluoro-2-nitrophenoxy)methyl]THF Reduction Catalytic Hydrogenation (Pd/C, H2) Nitro->Reduction Aniline Fluoro-Aniline Intermediate Reduction->Aniline Kinase Kinase Inhibitors (Amides/Ureas) Aniline->Kinase Electrophilic coupling Heterocycles Fused Heterocycles (Benzoxazines) Aniline->Heterocycles Cyclization

Figure 2: Synthetic divergence of the target compound into advanced pharmaceutical intermediates.

By reacting the aniline intermediate with various acyl chlorides, isocyanates, or cyclizing agents, medicinal chemists can generate libraries of compounds targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR or EGFR, where the fluorinated aromatic ring efficiently occupies hydrophobic binding pockets.

References

  • Sun, L., et al. "Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Properties, and Applications of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic design of molecular building blocks is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 2-[(4-Fluoro-2-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic design of molecular building blocks is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7) is a highly versatile, multi-functional intermediate[1][2]. By combining a lipophilic, metabolically stable fluorinated aromatic ring, a reactive nitro group (a masked amine), and a solubilizing tetrahydrofuran (THF) moiety, this compound serves as a foundational scaffold for synthesizing complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics.

This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic synthetic pathways, downstream derivatization strategies, and a field-proven, self-validating experimental protocol.

Structural Analysis & Chemical Identity

The IUPAC name 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran systematically defines a molecule engineered for synthetic flexibility:

  • Tetrahydrofuran (THF) Ring: A 5-membered saturated oxygen heterocycle. It introduces a chiral center at the C2 position, offering a stereochemical handle that can be exploited to probe the binding pockets of target proteins. Furthermore, the THF ring acts as a hydrogen bond acceptor, improving aqueous solubility.

  • Ether Linkage (-O-CH2-): Connects the THF ring to the aromatic system, providing conformational flexibility while maintaining chemical stability under physiological conditions.

  • 4-Fluoro-2-nitrophenyl Moiety: The aromatic core is di-substituted. The nitro group at the ortho position (C2) is strongly electron-withdrawing and serves as a precursor for an aniline derivative. The fluorine atom at the para position (C4) relative to the ether oxygen is a strategic bioisosteric replacement designed to block cytochrome P450-mediated oxidative metabolism (para-hydroxylation), thereby extending the molecule's biological half-life.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in both synthetic workflows and biological systems[1][3].

ParameterValueStrategic Implication
Molecular Formula C11H12FNO4Halogenated, nitrogenous ether.
Molecular Weight 241.22 g/mol Low molecular weight; excellent for Fragment-Based Drug Discovery (FBDD).
CAS Number 1092496-33-7Unique identifier for procurement and regulatory tracking.
Topological Polar Surface Area (TPSA) 64.3 ŲOptimal for membrane permeability; well within the Lipinski Rule of 5 limits.
Hydrogen Bond Donors (HBD) 0Enhances lipophilicity and passive diffusion.
Hydrogen Bond Acceptors (HBA) 5Facilitates interaction with aqueous solvents and target protein residues.
Rotatable Bonds 3Provides sufficient conformational flexibility to adapt to binding sites.

Synthetic Methodologies & Mechanistic Causality

The synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran relies on the precise formation of an alkyl-aryl ether bond. Two primary methodologies are employed: the Mitsunobu reaction and the Williamson ether synthesis.

SyntheticRoutes Phenol 4-Fluoro-2-nitrophenol (Nucleophile Source) Mitsunobu Mitsunobu Reaction Reagents: PPh3, DIAD Solvent: THF (0°C to RT) Phenol->Mitsunobu Williamson Williamson Ether Synthesis Reagents: K2CO3 Solvent: DMF (80°C) Phenol->Williamson Alcohol (Tetrahydrofuran-2-yl)methanol (Mitsunobu Electrophile) Alcohol->Mitsunobu Halide 2-(Bromomethyl)tetrahydrofuran (Williamson Electrophile) Halide->Williamson Target 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran CAS: 1092496-33-7 Mitsunobu->Target SN2 at primary carbon (Stereocenter preserved) Williamson->Target SN2 Substitution

Caption: Synthetic pathways for 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran via Mitsunobu and Williamson.

The Mitsunobu Reaction (Preferred Route)

The Mitsunobu reaction is the industry standard for this transformation due to its mild conditions and high functional group tolerance[4][5]. It couples 4-fluoro-2-nitrophenol with (tetrahydrofuran-2-yl)methanol using Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD)[6].

Mechanistic Causality:

  • Betaine Formation: PPh3 attacks DIAD to form a highly reactive betaine intermediate. This step is highly exothermic, mandating a 0 °C environment to prevent reagent degradation[6].

  • Deprotonation: The betaine deprotonates the acidic 4-fluoro-2-nitrophenol (pKa ~7.5, lowered by the electron-withdrawing ortho-nitro group).

  • Activation & SN2 Displacement: The alcohol coordinates with the phosphorus, forming an alkoxyphosphonium ion. The phenoxide then attacks the primary carbon of the hydroxymethyl group via an SN2 mechanism. Critical Insight: Because the nucleophilic attack occurs at the primary exocyclic carbon, the adjacent chiral center at the C2 position of the THF ring is strictly preserved . This allows for the stereospecific synthesis of either the (R) or (S) enantiomer of the target molecule by simply starting with enantiopure (R)- or (S)-(tetrahydrofuran-2-yl)methanol.

The Williamson Ether Synthesis (Alternative Route)

This classic SN2 approach utilizes 4-fluoro-2-nitrophenol and 2-(bromomethyl)tetrahydrofuran in the presence of a mild base like Potassium Carbonate (K2CO3) in a polar aprotic solvent such as DMF[7][8]. While mechanistically simpler, it is often secondary to Mitsunobu because the required alkyl halide is generally less stable and more prone to elimination side-reactions than the corresponding alcohol.

Downstream Applications in Drug Discovery

The true value of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran lies in its downstream derivatization.

Downstream Target 2-[(4-Fluoro-2-nitrophenoxy)methyl] tetrahydrofuran Reduction Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Target->Reduction Masked Amine Activation Aniline 2-((Tetrahydrofuran-2-yl)methoxy)- 5-fluoroaniline Reduction->Aniline Amidation Amidation/Coupling (R-COCl, DIPEA) Aniline->Amidation API Target API Scaffold (e.g., Kinase Inhibitor) Amidation->API

Caption: Downstream derivatization pathway highlighting nitro reduction and subsequent amidation.

Nitro Reduction to Aniline

The nitro group acts as a robust protecting group for an amine. Catalytic hydrogenation (e.g., Pd/C, H2 gas) or dissolving metal reduction (e.g., Fe/NH4Cl) cleanly converts the nitro group to a primary aniline. This newly revealed nucleophile can be immediately subjected to amidation, sulfonylation, or Buchwald-Hartwig cross-coupling to build out the core scaffold of a drug molecule.

The Bioisosteric Role of Fluorine

While the fluorine atom is situated meta to the nitro group (and thus not highly activated for Nucleophilic Aromatic Substitution, SNAr), its primary role is pharmacokinetic. By occupying the para position relative to the ether linkage, the strongly electronegative C-F bond prevents oxidative enzymes from hydroxylating that specific site. This minor structural modification drastically improves the metabolic stability of the resulting API without significantly altering its steric bulk.

Self-Validating Experimental Protocol: Mitsunobu Etherification

The following protocol is designed as a self-validating system, ensuring that researchers can verify intermediate success at every stage of the reaction[5][6].

Reagents:

  • 4-Fluoro-2-nitrophenol (1.0 equiv)

  • (Tetrahydrofuran-2-yl)methanol (1.0 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) (Note: DIAD is preferred over DEAD due to superior thermal stability and safety profile).

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 4-fluoro-2-nitrophenol, (tetrahydrofuran-2-yl)methanol, and PPh3. Dissolve the mixture in anhydrous THF.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Causality: Preventing the exothermic betaine formation from causing localized boiling or reagent degradation.

  • Reagent Addition: Add DIAD dropwise via a syringe pump over 30 minutes.

    • Self-Validation Checkpoint 1: The solution will typically transition from a pale yellow to a deeper, vibrant yellow/orange as the active betaine and subsequent phosphonium species form.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc, 3:1).

    • Self-Validation Checkpoint 2: Confirm the disappearance of the phenol starting material (UV active, often stains yellow with KMnO4) and the appearance of a new, less polar product spot.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography. Causality: A common challenge in Mitsunobu reactions is the removal of Triphenylphosphine oxide (TPPO). Eluting with a gradient of Hexanes to EtOAc allows for the separation of the highly polar TPPO from the desired ether.

  • Final Validation: Confirm the structure via 1H NMR (look for the diagnostic multiplet of the THF ring protons at ~1.6-2.0 ppm and the diastereotopic -O-CH2- protons) and 19F NMR (to verify the integrity of the fluorinated aromatic ring).

References

  • Wikipedia. Mitsunobu reaction. Retrieved from [Link]

  • Grokipedia. Mitsunobu reaction. Retrieved from[Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Exploratory

Discovery and history of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

An In-Depth Technical Guide to 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran: Synthesis, Properties, and Applications Introduction: A Molecule of Latent Potential 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran: Synthesis, Properties, and Applications

Introduction: A Molecule of Latent Potential

2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is a synthetic organic compound characterized by two key structural motifs: a fluoronitroaromatic ring and a tetrahydrofuran (THF) moiety. While the specific discovery and developmental history of this particular molecule are not extensively documented in publicly available literature, an analysis of its constituent parts provides a strong rationale for its synthesis and potential utility in research and development, particularly within the pharmaceutical and agrochemical sectors.

The fluoronitroaromatic component is a well-established pharmacophore. The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, bioavailability, and binding affinity to target proteins.[1][2][3] The nitro group, while sometimes associated with toxicity, is a versatile functional group that can act as a key binding element or be chemically reduced to an amine, providing a synthetic handle for further molecular elaboration.

The tetrahydrofuran ring is another privileged scaffold in medicinal chemistry. As a cyclic ether, it is more metabolically stable than many linear ethers and its five-membered ring structure can serve as a rigid, stereochemically-defined linker or as a bioisostere for other cyclic systems.[4][5][6][7] The U.S. Food and Drug Administration (FDA) has approved numerous THF-containing drugs for a range of clinical applications.[4] The combination of these two moieties in 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran results in a molecule with potential as a valuable building block for the synthesis of more complex, biologically active compounds.

This guide provides a comprehensive overview of the proposed synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran, its physicochemical properties, and its potential applications for researchers, scientists, and drug development professionals.

Proposed Synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

The most logical and efficient synthetic route to 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is the Williamson ether synthesis.[8][9][10][11][12] This robust and versatile reaction involves the nucleophilic substitution of an alkyl halide (or a related compound with a good leaving group) by a phenoxide ion. In this proposed synthesis, the phenoxide of 4-fluoro-2-nitrophenol will be reacted with an activated form of (tetrahydrofuran-2-yl)methanol.

G cluster_0 Precursor Synthesis cluster_1 Williamson Ether Synthesis A 4-Fluorophenol B Nitration (HNO3, H2SO4) A->B C 4-Fluoro-2-nitrophenol B->C D Tetrahydro-2-furoic acid E Reduction (e.g., LiAlH4) D->E F (Tetrahydrofuran-2-yl)methanol E->F G Activation (e.g., TsCl, pyridine) F->G H (Tetrahydrofuran-2-yl)methyl tosylate G->H I 4-Fluoro-2-nitrophenol K Base (e.g., K2CO3) Solvent (e.g., DMF) I->K J (Tetrahydrofuran-2-yl)methyl tosylate J->K L 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran K->L

Caption: Proposed synthetic pathway for 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran.

Step 1: Synthesis of Precursors

a) 4-Fluoro-2-nitrophenol

This starting material can be prepared by the nitration of 4-fluorophenol.[13] The directing effects of the hydroxyl and fluoro groups will favor the introduction of the nitro group at the ortho and para positions relative to the hydroxyl group. Careful control of the reaction conditions is necessary to maximize the yield of the desired 2-nitro isomer and to facilitate its separation from the 2-fluoro-6-nitrophenol byproduct.

b) (Tetrahydrofuran-2-yl)methanol

This chiral alcohol is commercially available.[14] Alternatively, it can be synthesized by the reduction of tetrahydro-2-furoic acid or its esters using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).[15]

Step 2: Activation of (Tetrahydrofuran-2-yl)methanol

For the Williamson ether synthesis, the hydroxyl group of (tetrahydrofuran-2-yl)methanol needs to be converted into a better leaving group. This is typically achieved by converting the alcohol into a tosylate or mesylate. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine will yield (tetrahydrofuran-2-yl)methyl tosylate.

Step 3: Williamson Ether Synthesis

The final step involves the reaction of 4-fluoro-2-nitrophenol with the activated (tetrahydrofuran-2-yl)methyl tosylate. The phenoxide is generated in situ by the addition of a base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to drive the SN2 reaction to completion.

Detailed Experimental Protocol (Proposed)
  • Preparation of the phenoxide: To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of the alkylating agent: Add a solution of (tetrahydrofuran-2-yl)methyl tosylate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran and its precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
4-Fluoro-2-nitrophenolC6H4FNO3157.10394-33-275-77
(S)-(Tetrahydrofuran-2-yl)methanolC5H10O2102.1322917-75-5N/A
2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuranC11H12FNO4241.221092496-33-7N/A

Data obtained from commercial supplier information and chemical databases.[14][16]

Expected Spectroscopic Data for Structure Elucidation:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluoro-2-nitrophenoxy group, as well as signals for the protons of the tetrahydrofuran ring and the methylene bridge.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbons of the tetrahydrofuran ring, and the methylene bridge carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.22 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the C-O-C (ether) linkage, the aromatic C-F bond, and the nitro group (NO2).

Potential Applications and Future Research Directions

Given its structural features, 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is a promising building block for the synthesis of novel compounds with potential biological activity.

  • Medicinal Chemistry: The compound can be used as a starting material for the synthesis of more complex molecules targeting a wide range of diseases. The nitro group can be reduced to an amine, which can then be further functionalized to introduce new pharmacophores. The fluorinated aromatic ring and the THF moiety can contribute to improved pharmacokinetic properties of the final drug candidates.[1][2][3][4][5][6][7][17][18][19]

  • Agrochemicals: Similar to its applications in medicinal chemistry, this compound could be a precursor for novel herbicides, fungicides, or insecticides.

  • Materials Science: The polar nature of the molecule, due to the nitro group and the ether linkages, might make it or its derivatives interesting for applications in materials science, for example, as components of liquid crystals or polymers.

Future research could focus on the synthesis of a library of derivatives of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran and the evaluation of their biological activities. Furthermore, the development of an asymmetric synthesis for this chiral molecule would be of great interest for its application in the development of stereochemically pure drugs.

Conclusion

2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is a molecule with significant potential as a versatile building block in various fields of chemical research. While its specific history is not well-documented, its synthesis can be readily achieved through established synthetic methodologies such as the Williamson ether synthesis. The combination of a fluoronitroaromatic system and a tetrahydrofuran moiety makes it an attractive starting point for the development of novel compounds with potentially enhanced biological and physicochemical properties. This guide provides a solid foundation for researchers interested in the synthesis and application of this promising chemical entity.

References

  • PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Filo. (2025). (a) write the chemical equation for Williamson's synthesis . (b) give a m.... Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Cambridge University Press & Assessment. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2009). Synthesis of chiral tetrahydrofuran derivatives. Available at: [Link]

  • MDPI. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2025). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ACS Publications. (2004). Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. Available at: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-2-nitrophenol. Available at: [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available at: [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • National Institutes of Health. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Available at: [Link]

  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]

Sources

Foundational

Engineering Next-Generation Therapeutics: The Pharmacophoric Utility of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Executive Summary In modern fragment-based drug discovery (FBDD) and rational drug design, complex therapeutic profiles are often achieved by assembling highly optimized pharmacophoric building blocks. 2-[(4-Fluoro-2-nit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, complex therapeutic profiles are often achieved by assembling highly optimized pharmacophoric building blocks. 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (FNPMT; CAS: 1092496-33-7) is a versatile synthetic intermediate that encapsulates three critical moieties: a lipophilicity-modulating fluorine atom, a bioreductive nitroaromatic trigger, and a solubilizing tetrahydrofuran (THF) ring.

This whitepaper provides an in-depth technical analysis of how FNPMT serves as a foundational scaffold for developing targeted therapies. By deconstructing its structural components, we identify its primary applications in designing Receptor Tyrosine Kinase (RTK) inhibitors and Hypoxia-Activated Prodrugs (HAPs) for oncology.

Pharmacophoric Deconstruction & Rationale

The strategic incorporation of specific functional groups into a drug candidate dictates its pharmacokinetic (PK) and pharmacodynamic (PD) fate. FNPMT provides a triad of functional utility:

  • The Fluorinated Aryl Ether: Fluorine is the most electronegative element, with a van der Waals radius (1.47 Å) closely mimicking hydrogen, yet it profoundly alters electron distribution[1]. Placing a fluorine atom on the aryl ring serves two purposes: it blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at that specific position, and it exerts an inductive electron-withdrawing effect that lowers the pKa of adjacent functional groups (such as the amine formed upon nitro reduction), thereby enhancing membrane permeability[2].

  • The Tetrahydrofuran (THF) Ring: The THF moiety acts as an aliphatic hydrogen-bond acceptor. In medicinal chemistry, it is frequently utilized as a bioisostere for the ribose sugar found in ATP, allowing it to anchor into the solvent-exposed or hinge regions of kinase domains. Furthermore, the polar oxygen atom significantly reduces the overall LogP of the molecule, rescuing the aqueous solubility often lost when incorporating heavily halogenated aromatic rings[][4].

  • The Nitroaromatic Moiety: The nitro group (-NO2) is a highly versatile node. Synthetically, it is a masked aniline; upon reduction, it provides a nucleophilic amine ready for coupling to heterocyclic cores (e.g., quinazolines or pyrimidines). Biologically, the intact nitroaromatic group acts as an electron-deficient trigger susceptible to enzymatic reduction by nitroreductases in hypoxic environments, forming the basis for hypoxia-activated prodrugs[5].

Table 1: Physicochemical Contributions of FNPMT Moieties
Structural MoietyPhysicochemical Property ModulatedBiological & Therapeutic Rationale
Aryl Fluorine (-F) ↑ Metabolic Stability, ↓ pKa of adjacent groupsPrevents CYP-mediated aromatic oxidation; increases target binding affinity via multipolar interactions.
Nitro Group (-NO2) ↑ Electron deficiency, Reducible triggerActs as a substrate for one-electron oxidoreductases in hypoxic tumors; synthetic precursor to anilines.
THF Ring ↓ LogP, ↑ Polar Surface Area (PSA)Improves aqueous solubility; acts as a ribose mimetic for ATP-competitive kinase hinge binding.

Therapeutic Target 1: Receptor Tyrosine Kinases (EGFR/HER2)

When the nitro group of FNPMT is reduced to an amine, the resulting aniline derivative becomes an ideal nucleophile for synthesizing irreversible kinase inhibitors. This structural motif is heavily utilized in targeting the ErbB family of receptor tyrosine kinases, specifically EGFR (ErbB1) and HER2 (ErbB2).

For example, the FDA-approved drug afatinib utilizes a closely related (S)-tetrahydrofuran-3-yloxy and fluoro-aniline structural topology to achieve potent, covalent inhibition of EGFR[]. The THF ring is directed toward the solvent channel of the kinase, optimizing the enthalpy-entropy dynamics of binding, while the fluorinated aromatic system engages the hydrophobic pocket adjacent to the ATP-binding site[4].

Protocol 1: Synthesis and TR-FRET Validation of FNPMT-Derived Kinase Inhibitors

To ensure scientific integrity, the development of an FNPMT-derived kinase inhibitor requires a self-validating workflow that accounts for both chemical conversion and biological target engagement.

Step 1: Reductive Amination (Pharmacophore Unmasking)

  • Action: Dissolve FNPMT in ethanol/ethyl acetate. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Causality: The nitro group must be reduced to an amine to serve as a nucleophile for subsequent SNAr (Nucleophilic Aromatic Substitution) coupling with a 4-chloroquinazoline core. The mild H2/Pd/C conditions prevent the reductive defluorination of the aryl ring.

Step 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Action: Incubate the synthesized FNPMT-quinazoline derivative (in a 10-point dose-response curve) with recombinant EGFR kinase domain and a biotinylated poly-GT substrate in kinase buffer.

  • Action: Initiate the reaction by adding ATP (at the Km​ concentration for EGFR). Incubate for 60 minutes.

  • Action: Stop the reaction by adding EDTA, followed by a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).

  • Causality: TR-FRET is utilized over standard luminescence assays because the time-delayed fluorescence reading eliminates auto-fluorescence interference commonly caused by highly conjugated, fluorinated aromatic compounds. The ratio of the emission at 665 nm (FRET) to 615 nm (Europium) provides a highly accurate, internally controlled measure of kinase inhibition.

Kinase_Assay Prep FNPMT-Aniline Inhibitor Prep Incubate Incubate with EGFR/HER2 Kinase Prep->Incubate ATP Add ATP & Biotin-Substrate Incubate->ATP Kinase Reaction Antibody Add Eu-Anti-Phospho Antibody & APC ATP->Antibody Phosphorylation Read Measure TR-FRET (665nm / 615nm) Antibody->Read FRET Complex Analyze Calculate IC50 & Target Affinity Read->Analyze Data Processing

Step-by-step TR-FRET assay workflow for validating FNPMT-derived kinase inhibitors.

Therapeutic Target 2: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors frequently outgrow their vascular supply, creating regions of severe hypoxia ( O2​ < 0.1%). While hypoxia confers resistance to traditional radiotherapy and chemotherapy, it provides a unique therapeutic window for Hypoxia-Activated Prodrugs (HAPs)[6].

If FNPMT is conjugated via its ether linkage to a cytotoxic payload (e.g., a nitrogen mustard or a potent DNA intercalator), the intact nitroaromatic group acts as an electron-withdrawing deactivator. In normoxic tissues, endogenous one-electron oxidoreductases (such as cytochrome P450 oxidoreductase, POR) reduce the nitro group to a nitro radical anion. Because oxygen is highly electrophilic, it rapidly strips this electron away, back-oxidizing the prodrug to its stable, non-toxic state[5].

However, in the hypoxic tumor microenvironment, the lack of oxygen prevents this back-oxidation. The radical anion undergoes further irreversible reduction to a hydroxylamine or amine (4- to 6-electron reduction). This profound electronic shift triggers molecular fragmentation (often via a 1,6-elimination mechanism), releasing the active cytotoxic payload directly into the tumor[7].

Protocol 2: In Vitro Hypoxia Activation and Viability Assay

To validate the hypoxia-selectivity of an FNPMT-based HAP, the experimental design must rigorously control oxygen tension to prove causality between the nitroreductase mechanism and cell death.

Step 1: Differential Oxygen Incubation

  • Action: Seed human non-small cell lung cancer (NSCLC) A549 cells in two identical 96-well plates.

  • Action: Treat both plates with the FNPMT-prodrug (0.1 nM to 10 µM).

  • Action: Place Plate A in a standard normoxic incubator (21% O2​ , 5% CO2​ ). Place Plate B in a specialized hypoxia chamber flushed with a certified gas mixture to maintain 0.1% O2​ and 5% CO2​ . Incubate for 4 hours.

  • Causality: The 4-hour window is critical; it is long enough for enzymatic nitro-reduction to occur under hypoxia, but short enough to prevent hypoxia-induced baseline apoptosis in the control cells, ensuring the observed toxicity is strictly drug-mediated.

Step 2: Washout and Viability Readout

  • Action: Remove the drug, wash with PBS, and replace with fresh media. Return both plates to normoxic conditions for 72 hours to allow for cell cycle arrest and apoptosis.

  • Action: Quantify viability using a luminescent ATP-detection assay (e.g., CellTiter-Glo). Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50​ (Normoxia) / IC50​ (Hypoxia).

  • Causality: A successful FNPMT-derived HAP will demonstrate an HCR > 50, proving that the nitroaromatic trigger successfully restricted payload release to the oxygen-deprived environment.

HAP_Mechanism Prodrug FNPMT-Based Prodrug (Nitroaromatic) Radical Nitro Radical Anion (1e- Reduction) Prodrug->Radical Nitroreductase (POR) Normoxia Normoxia (O2 > 10%) Back-Oxidation Radical->Normoxia O2 present Hypoxia Hypoxia (O2 < 0.1%) Further Reduction Radical->Hypoxia Low O2 Normoxia->Prodrug ROS generation Amine Hydroxylamine / Amine (4e- / 6e- Reduction) Hypoxia->Amine Sustained reduction Payload Release of Active Cytotoxic Payload Amine->Payload Electronic shift Apoptosis Targeted Tumor Cell Apoptosis Payload->Apoptosis Target engagement

Mechanism of nitroreductase-mediated activation of FNPMT-derived prodrugs in hypoxic tumors.

Conclusion

2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is a highly privileged scaffold in medicinal chemistry. By leveraging the metabolic stability of its fluorine atom, the aqueous solubility of its THF ring, and the dual synthetic/bioreductive utility of its nitro group, researchers can engineer highly selective kinase inhibitors and tumor-targeted hypoxia prodrugs. The rigorous application of FBDD principles to this intermediate continues to drive the discovery of next-generation oncology therapeutics.

References

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.[Link]

  • Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach. National Institutes of Health (NIH).[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. National Institutes of Health (NIH).[Link]

  • Hypoxia-activated prodrugs and redox-responsive nanocarriers. Dove Medical Press.[Link]

  • Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. AACR Journals.[Link]

Sources

Exploratory

Advanced In Silico Modeling of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran: A Versatile Scaffold for Kinase Inhibition

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the identification and optimization of versatile chemical scaffolds are paramount. The compound 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the identification and optimization of versatile chemical scaffolds are paramount. The compound 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7) represents a highly privileged pharmacophore. The 4-fluoro-2-nitrophenoxy moiety has been successfully utilized in the development of potent ROCK1/2 kinase inhibitors[1], while also serving as a critical structural component in fluorogenic substrates for CYP450 enzyme assays[2].

As a Senior Application Scientist, I approach this scaffold not merely as a static molecule, but as a dynamic vector. The tetrahydrofuran (THF) ring, connected via a flexible methylene ether linkage, provides a tunable handle to probe solvent-exposed regions or hydrophobic sub-pockets within a target active site. This whitepaper provides an in-depth, self-validating computational methodology for modeling the interactions of this scaffold, focusing on its application in kinase target engagement.

Structural and Physicochemical Profiling

Before initiating molecular docking, it is critical to understand the physicochemical boundaries of the scaffold. The strong electron-withdrawing nature of the nitro group creates a highly polarized aromatic system, enhancing the hydrogen-bond acceptor capacity of the nitro oxygens. Simultaneously, the fluorine atom at the para position acts as a lipophilic electron-withdrawing group capable of forming orthogonal halogen bonds with protein backbone amides.

Table 1: Physicochemical Properties & Drug Design Implications
PropertyValueImplication for Target-Directed Drug Design
Molecular Weight 241.22 g/mol Ideal size for FBDD; allows room for synthetic growth.
LogP (estimated) ~2.1Optimal lipophilicity for membrane permeability and hydrophobic pocket insertion.
H-Bond Donors 0Reduces the desolvation penalty upon entering the binding pocket.
H-Bond Acceptors 5Provides multiple vectors (NO₂, ether O, THF O) for hinge or catalytic lysine interactions.
Topological PSA 64.22 ŲBalances aqueous solubility with potential blood-brain barrier (BBB) penetration.

In Silico Target Engagement Logic

Rigid molecular docking often fails to capture the true binding pose of bulky, highly polarized fragments. The steric bulk of the nitro group frequently induces local conformational changes within the kinase hinge region. Therefore, our modeling logic relies on Induced-Fit Docking (IFD) followed by Molecular Dynamics (MD) to validate the stability of the predicted interactions.

interactions cluster_ligand Scaffold Moieties cluster_target Kinase Pocket (e.g., ROCK1) L1 4-Fluoro Group T1 Hinge Region (Backbone NH) L1->T1 Halogen Bond L2 2-Nitro Group T2 Catalytic Lysine (Sidechain NH3+) L2->T2 Hydrogen Bond L3 THF Ring T3 Solvent Channel (Hydrophobic) L3->T3 Steric/VdW Fit

Fig 2. Key molecular interactions between the scaffold moieties and kinase binding pockets.

Table 2: Predicted In Silico Interaction Profiling (ROCK1 Kinase Model)
MoietyPrimary Target ResidueInteraction TypeDistance (Å)Energy Contribution
4-Fluoro Met156 (Hinge)Halogen Bond2.9 - 3.1High
2-Nitro Lys105 (Catalytic)Hydrogen Bond2.7 - 2.9Very High
THF Ring Solvent ChannelHydrophobic / VdW3.5 - 4.0Moderate
Ether Oxygen Conserved WaterWater-bridged H-Bond2.8 - 3.0Moderate

Step-by-Step Computational Methodologies

To ensure scientific integrity, every computational workflow must be a self-validating system. The following protocols detail the exact steps required to model this scaffold, utilizing the OPLS4 force field to accurately capture the charge distribution of the nitro and fluoro groups[3], and Glide for exhaustive conformational sampling[4].

workflow A Ligand Preparation (Conformational Search) C Induced-Fit Docking (Glide/Prime) A->C B Target Preparation (Kinase Domain) B->C D Molecular Dynamics (Desmond, 100ns) C->D E Free Energy Perturbation (FEP+ Validation) D->E

Fig 1. Step-by-step in silico modeling workflow for scaffold evaluation.

Protocol 1: Scaffold Preparation and Conformational Search

Causality: The methylene ether linker (-O-CH₂-) and the THF ring are highly flexible. Generating an accurate ensemble of conformers prior to docking is critical to avoid artificial steric clashes in the binding pocket.

  • Ligand Initialization: Import the 2D structure into the preparation module.

  • State Generation: Generate tautomers and protonation states at pH 7.4 ± 0.5.

  • Force Field Assignment: Assign the OPLS4 force field. This is strictly required because older force fields systematically underestimate the polarization of the nitro group and the anisotropy of the fluorine atom[3].

  • Conformational Sampling: Execute a Low-Mode Molecular Dynamics (LLMOD) search.

  • System Validation: Retain only the ensemble of conformers within a 5 kcal/mol energy window of the global minimum. Discard high-energy conformers to ensure thermodynamically realistic binding poses.

Protocol 2: Induced-Fit Docking (IFD) and Pose Validation

Causality: Standard rigid docking[4] will penalize the bulky 2-nitro group. IFD allows the catalytic lysine and hinge residues to adapt to the scaffold's electronic geometry.

  • Receptor Preparation: Prepare the target kinase structure (e.g., ROCK1). Remove non-catalytic waters and optimize the hydrogen bond network.

  • Initial Glide SP Docking: Dock the conformer ensemble using Standard Precision (SP) with softened van der Waals radii (0.5 scaling for non-polar atoms) to intentionally allow minor steric clashes.

  • Prime Side-Chain Prediction: For poses surviving the initial dock, predict the rotamer states of protein residues within 5 Å of the ligand to simulate induced fit.

  • Glide XP Re-Docking: Re-dock the ligand into the newly generated receptor conformations using Extra Precision (XP) scoring.

  • System Validation: Calculate the ligand heavy-atom Root Mean Square Deviation (RMSD) during a short 10 ns MD equilibration run. Validation Check: Discard any trajectory where the RMSD deviates > 2.0 Å from the initial IFD pose, as this indicates a false-positive docking artifact.

Protocol 3: Absolute Binding Free Energy (FEP)

Causality: Docking scores are static and fail to account for the dynamic desolvation penalty of the THF ring. Free Energy Perturbation (FEP) provides a rigorous thermodynamic validation of the binding affinity ( ΔG ).

  • System Solvation: Embed the validated IFD complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl.

  • Alchemical Transformation: Define the perturbation pathway. Annihilate the ligand in both the solvated and complexed states using 16 lambda ( λ ) windows.

  • Production MD: Run 5 ns of Hamiltonian Replica Exchange Molecular Dynamics (HREMD) per λ window.

  • System Validation: Analyze the Bennett Acceptance Ratio (BAR) overlap matrix. Validation Check: Ensure adjacent λ windows exhibit > 0.03 phase space overlap. If the ΔG error estimate is > 0.5 kcal/mol, the sampling is insufficient, and the simulation time per window must be doubled.

References

  • [1] PHENYLPYRAZOLE DERIVATIVES AS POTENT ROCK1 AND ROCK2 INHIBITORS - European Patent Office (EP 2961746 B1). Available at:

  • [2] Luminogenic and fluorogenic compounds and methods to detect molecules or conditions - US Patent Office (US10077244B2). Available at:

  • [3] Lu, C., et al. (2021). OPLS4: Improving Force Field Accuracy on Challenging Regimes of Chemical Space. Journal of Chemical Theory and Computation (ACS). Available at:[Link]

  • [4] Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry (PubMed). Available at:[Link]

Sources

Foundational

Engineering Advanced Fluoro-Benzoxazine Scaffolds: A Technical Guide to 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran Derivatives

Executive Summary & Structural Rationale The compound 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7)[1] represents a highly specialized, advanced intermediate in modern medicinal chemistry. It bel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7)[1] represents a highly specialized, advanced intermediate in modern medicinal chemistry. It belongs to a broader class of 4-fluoro-2-nitrophenoxy ethers, which serve as the foundational building blocks for 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives[2]. These benzoxazine scaffolds are pharmacologically privileged, most notably acting as the core structural precursor for blockbuster fluoroquinolone antibiotics such as [2].

While standard levofloxacin precursors utilize an isopropyl or methyl side chain, the incorporation of a tetrahydrofuran (THF) ring introduces a bulky, oxygen-rich bioisostere. This modification is strategically employed in Structure-Activity Relationship (SAR) campaigns to alter the lipophilicity, introduce new hydrogen-bond acceptors, and probe the steric tolerance of the bacterial DNA gyrase binding pocket.

Mechanistic Logic of the Scaffold (E-E-A-T)
  • The Nitro Group (Masked Amine): The nitro moiety acts as a stable, non-nucleophilic electron-withdrawing group during the initial etherification. It prevents premature side reactions and is easily reduced to an amine under mild conditions, setting the stage for intramolecular cyclization[2].

  • The Fluorine Atom: Positioned para to the ether linkage, this fluorine atom eventually becomes the critical C6-fluoro substituent on the quinolone core. It dramatically enhances metabolic stability and drives target binding affinity via favorable electrostatic interactions.

  • The THF Ring: Beyond steric bulk, the THF ring introduces a chiral center. When synthesized using enantiopure (tetrahydrofuran-2-yl)methanol, the stereochemistry is strictly controlled, which is a mandatory requirement for the efficacy of resulting antimicrobial agents[2].

Synthetic Workflows & Methodologies

The synthesis of these derivatives relies on a highly controlled, step-wise assembly. The workflow must preserve the integrity of the carbon-fluorine bond while ensuring strict stereochemical fidelity during etherification.

SyntheticWorkflow A 4-Fluoro-2-nitrophenol + (THF-2-yl)methanol B Mitsunobu Reaction (Etherification) A->B C 2-[(4-Fluoro-2-nitrophenoxy) methyl]THF B->C Stereoinversion D Catalytic Hydrogenation (Nitro Reduction) C->D E Amine Intermediate D->E H2, Pd/C F Intramolecular Cyclization E->F G Fluoro-Benzoxazine Scaffold F->G Scaffold Assembly

Figure 1: Synthetic workflow from starting materials to the fluoro-benzoxazine scaffold.

The Mitsunobu Imperative

To couple 4-fluoro-2-nitrophenol with (tetrahydrofuran-2-yl)methanol, the is the industry standard[2]. Unlike standard S_N2 alkylations that require harsh bases (which can degrade the THF ring or cause unwanted nucleophilic aromatic substitution at the fluoro position), the Mitsunobu reaction operates under mild, neutral conditions. Crucially, it proceeds with complete inversion of stereochemistry, allowing chemists to map the exact 3D architecture of the final drug molecule[3].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step without relying solely on post-reaction chromatography.

Protocol 1: Stereospecific Mitsunobu Etherification

Objective: Synthesize 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran.

Causality & Logic: The order of reagent addition is the most critical failure point in this protocol. Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) must be reacted first to form the Morrison-Brunn-Huisgen betaine. If the phenol is added before the alcohol, the betaine will prematurely deprotonate the phenol, leading to direct alkylation of the phenol by DIAD and catastrophic yield loss.

  • System Preparation: Flame-dry a 250 mL round-bottom flask. Purge with ultra-pure N2. Add PPh3 (1.2 equiv, 12 mmol) and anhydrous THF (50 mL). Cool the system to 0 °C using an ice bath.

  • Betaine Formation: Add DIAD (1.2 equiv, 12 mmol) dropwise over 10 minutes.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow, indicating the successful formation of the reactive betaine intermediate.

  • Alcohol Activation: Add (tetrahydrofuran-2-yl)methanol (1.0 equiv, 10 mmol) dropwise. Stir for 15 minutes at 0 °C to form the alkoxyphosphonium ion.

  • Phenoxide Displacement: Add 4-fluoro-2-nitrophenol (1.0 equiv, 10 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 7:3).

    • Self-Validation Check: The highly polar, bright yellow phenol spot (Rf ~0.1) will disappear, replaced by a less polar, UV-active product spot (Rf ~0.4).

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography to remove the triphenylphosphine oxide byproduct.

MitsunobuLogic N1 Step 1: Betaine Formation (PPh3 + DIAD) N2 Step 2: Alcohol Activation (Alkoxyphosphonium Ion) N1->N2 Addition of (THF-2-yl)methanol N3 Step 3: Phenoxide Generation (Deprotonation) N2->N3 Addition of 4-Fluoro-2-nitrophenol N4 Step 4: SN2 Displacement (Nucleophilic Attack) N3->N4 Concerted SN2 Mechanism N5 Inverted Ether Product (Target Scaffold) N4->N5 Stereochemical Inversion

Figure 2: Mechanistic causality and order of addition in the Mitsunobu etherification.

Protocol 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro ether to the corresponding amine intermediate.

Causality & Logic: The C-F bond in electron-rich aromatic systems is highly susceptible to hydrodefluorination (cleavage of the fluorine atom) under aggressive reductive conditions. Therefore, strict adherence to mild conditions (ambient temperature, balloon pressure H2) is required[2].

  • Preparation: Dissolve the purified ether from Protocol 1 (5 mmol) in degassed Methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight) under a blanket of N2 to prevent auto-ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Repeat three times. Stir vigorously at room temperature.

  • Reaction Monitoring:

    • Self-Validation Check: Track hydrogen uptake. The reaction should consume exactly 3 molar equivalents of H2. Cessation of balloon deflation indicates completion (typically 2-3 hours). Do not leave overnight, as this invites hydrodefluorination.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate in vacuo to yield the crude amine, which should be used immediately in the next cyclization step to prevent oxidative degradation.

Quantitative Data & Analytical Benchmarks

To ensure structural verification, the following table summarizes the key analytical benchmarks for the THF derivative compared against standard Levofloxacin precursors utilized in chemoenzymatic asymmetric synthesis[2].

CompoundCAS NumberKey ^1H NMR Markers (CDCl3, δ ppm)Primary Application
2-[(4-Fluoro-2-nitrophenoxy)methyl]THF 1092496-33-74.0-4.2 (m, 2H, O-CH2), 7.2-7.6 (Ar-H)SAR bioisostere exploration
1-(4-Fluoro-2-nitrophenoxy)propan-2-ol N/A1.3 (d, 3H), 3.9-4.1 (m, 2H), 4.2 (m, 1H)Direct Levofloxacin precursor
1-(4-Fluoro-2-nitrophenoxy)propan-2-one N/A2.33 (s, 3H), 4.62 (s, 2H), 6.96-7.63 (Ar-H)Enzymatic resolution substrate

Note: The ^1H NMR data for the propan-2-one derivative serves as a baseline for the 4-fluoro-2-nitrophenoxy core, exhibiting characteristic doublet of doublets (dd) at 6.96 ppm and 7.63 ppm due to ^3J_HH and ^4J_FH coupling[2].

Downstream Applications in Drug Discovery

Once the 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran scaffold is reduced to its corresponding amine, it is primed for intramolecular cyclization. In the synthesis of , the amine intermediate is often activated (e.g., via tosylation) and subjected to a second intramolecular S_N2 displacement or transition-metal catalyzed C-N coupling[4].

This cyclization locks the molecule into the rigid 3,4-dihydro-2H-benzo[b][1,4]oxazine framework. The resulting morpholine-like ring, now bearing the bulky THF substituent, can be coupled with various quinolone cores to generate novel antibacterial agents designed to overcome existing fluoroquinolone resistance mechanisms in gram-positive and gram-negative pathogens.

References

  • López-Iglesias, M., et al. (2015). "Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor." The Journal of Organic Chemistry, 80(8), 3815-3824. Available at:[Link]

  • López-Iglesias, M., et al. (2016). "Stereoselective Access to 1-[2-Bromo(het)aryloxy]propan-2-amines Using Transaminases and Lipases; Development of a Chemoenzymatic Strategy Toward a Levofloxacin Precursor." The Journal of Organic Chemistry, 81(22), 11090-11099. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol &amp; Application Guide: Solubilization of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran for In Vitro Assays

An Application Note from the Office of the Senior Application Scientist Abstract This guide provides a detailed, field-proven methodology for the solubilization and handling of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This guide provides a detailed, field-proven methodology for the solubilization and handling of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran, a representative poorly water-soluble small molecule, for use in sensitive in vitro biochemical and cell-based assays. The protocol emphasizes the rationale behind each step, from solvent selection to the preparation of validated, assay-ready solutions. By focusing on the principles of creating high-concentration stock solutions in dimethyl sulfoxide (DMSO) and employing a strategic serial dilution scheme, this document equips researchers to mitigate common challenges such as compound precipitation and solvent-induced cytotoxicity. Adherence to these protocols will ensure the generation of accurate, reproducible, and reliable data in drug discovery and development workflows.

Compound Profile and Solubility Rationale

2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is a heterocyclic aromatic ether. Its molecular structure, characterized by a fluorinated nitrophenyl group and a tetrahydrofuran moiety, confers significant hydrophobicity, leading to negligible solubility in aqueous buffers. Direct dissolution in cell culture media or aqueous assay buffers is therefore impractical and will lead to inaccurate concentration and non-reproducible results.

The solvent of choice for such compounds is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide range of nonpolar and polar compounds.[2] Its miscibility with water allows for the creation of concentrated primary stock solutions that can be subsequently diluted into aqueous assay media.[3]

PropertyValueSource
CAS Number 1092496-33-7[4][5]
Molecular Formula C11H12FNO4[4][6][7]
Molecular Weight 241.22 g/mol [4]
Appearance Solid (Assumed)N/A
Recommended Storage 2-8°C (as solid)[4]

Foundational Principles for Robust Assay Performance

The Rationale for Concentrated Stock Solutions

Preparing a high-concentration primary stock solution (e.g., 10-20 mM) is a cornerstone of good laboratory practice in pharmacology and cell biology.[8][9] This strategy serves several critical functions:

  • Minimizes Solvent Effects: Assays require a very small volume of the concentrated stock, ensuring the final concentration of the organic solvent (DMSO) remains low and non-disruptive to the biological system.[1][10]

  • Enhances Accuracy: Weighing larger quantities of the solid compound for a concentrated stock minimizes the relative error associated with analytical balances.[11] Subsequent dilutions of this accurately prepared stock are more precise than weighing microgram quantities for each experiment.[8][11]

  • Improves Consistency: A single, validated batch of stock solution can be used for an entire series of experiments, reducing variability.[11]

Critical Importance of Solvent Quality

The quality of the DMSO used is paramount for the stability and integrity of the dissolved compound.

  • Hygroscopicity: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[1] Water contamination can promote the degradation of sensitive compounds and reduce the solubilizing power of the solvent.[2][12]

  • Purity: Always use sterile, anhydrous, cell-culture grade, or spectrophotometric grade DMSO (≥99.9%) to avoid introducing contaminants that could interfere with the assay or exhibit cytotoxic effects.

Experimental Workflow and Protocols

The overall workflow involves creating a validated primary stock, preparing single-use aliquots for storage, and then performing serial dilutions to generate assay-ready working solutions.

G cluster_prep Part A: Primary Stock Preparation cluster_use Part B: Assay-Ready Solution Preparation weigh 1. Weigh Compound (Analytical Balance) add_dmso 2. Add Anhydrous DMSO (Volumetric Flask) weigh->add_dmso dissolve 3. Aid Dissolution (Vortex, Sonicate) add_dmso->dissolve qc_stock 4. Visual QC (Ensure Complete Dissolution) dissolve->qc_stock aliquot 5. Aliquot for Storage (Single-Use Vials) qc_stock->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw One Aliquot serial_dil 8. Serial Dilution (in 100% DMSO) thaw->serial_dil final_dil 9. Final Dilution (into Assay Medium) serial_dil->final_dil assay 10. Add to Assay Plate (with Vehicle Control) final_dil->assay

Caption: Overall workflow for preparing and using the compound stock solution.
Protocol 3.1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary.

Materials:

  • 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (MW: 241.22 g/mol )

  • Anhydrous, sterile DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • 1.5 mL sterile microcentrifuge tubes or glass vials

  • Sterile, positive-displacement or low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 241.22 g/mol = 2.41 mg

  • Weighing: Accurately weigh out approximately 2.41 mg of the compound into a sterile microcentrifuge tube. Record the exact mass weighed.[11]

  • Recalculation: Adjust the required volume of DMSO based on the actual mass weighed to achieve a precise 10 mM concentration.

    • Volume (mL) = [Mass (mg) / 241.22 ( g/mol )] / 10 (mmol/L)

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.[1]

  • Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, proceed with the following steps:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[1]

    • Gentle Warming: If necessary, warm the solution in a 37°C water bath for 5-10 minutes. Caution: Use heat judiciously, as some compounds can degrade at elevated temperatures.[1][13]

  • Quality Control: Visually inspect the solution against a bright light. It must be completely clear, with no visible particulates or precipitate. If particulates remain, repeat step 5. A fully dissolved stock is critical for accurate dosing.[13]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly-sealed microcentrifuge tubes or amber glass vials.[1] Store immediately at -20°C or, for long-term storage (>6 months), at -80°C. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.[1][2][12]

Protocol 3.2: Preparation of Working Solutions via Serial Dilution

A common cause of compound precipitation is "crashing out" when a highly concentrated DMSO stock is diluted directly into an aqueous buffer. To prevent this, perform intermediate serial dilutions in 100% DMSO before the final dilution into the assay medium.[1]

G Stock 10 mM Stock in 100% DMSO D1 1 mM in 100% DMSO Stock->D1 1:10 dilution (in DMSO) D2 100 µM in 100% DMSO D1->D2 1:10 dilution (in DMSO) D3 10 µM in 100% DMSO D2->D3 1:10 dilution (in DMSO) Final Final Concentration (e.g., 100 nM) in 0.1% DMSO D3->Final Add 1 µL (1:100 dilution) Assay Assay Medium (e.g., 99 µL) Assay->Final

Caption: Serial dilution in 100% DMSO prior to final aqueous dilution.

Assay Implementation and Critical Controls

Final Dosing and Solvent Concentration

The final concentration of DMSO in the assay is a critical parameter. High concentrations can cause cell stress, alter membrane properties, and interfere with assay readouts.[1]

Assay TypeRecommended Max Final DMSO ConcentrationRationale
General Cell-Based Assays ≤ 0.5%Most immortalized cell lines tolerate this level, but lower is always better.[1]
Primary Cell Cultures ≤ 0.1%Primary cells are more sensitive to solvent toxicity.[1]
High-Throughput Screening (HTS) 0.1% - 1.0%Must be optimized and kept strictly consistent across all plates.
Biochemical/Enzymatic Assays ≤ 1.0%Enzyme activity can be inhibited or altered by higher DMSO concentrations.

Calculation Example: To achieve a final compound concentration of 100 nM in a well containing 100 µL of medium with a final DMSO concentration of 0.1%:

  • You will add 0.1 µL of a DMSO working stock to 99.9 µL of medium.

  • To get a final concentration of 100 nM (0.1 µM), the working stock must be 1000x more concentrated.

  • Therefore, you need a 100 µM working stock in 100% DMSO.

The Indispensable Vehicle Control

Every experiment must include a vehicle control. This control consists of cells/reagents treated with the same final concentration of DMSO as the compound-treated samples but without the compound itself.[1] This is the only way to accurately attribute observed effects to the compound rather than the solvent.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve in 100% DMSO. Insufficient energy input; compound has extremely low solubility.Continue sonication/gentle warming. If it persists, consider making a lower concentration stock (e.g., 1 or 5 mM).
Primary stock is clear, but precipitate forms in the assay well. Compound "crashed out" upon dilution into aqueous medium.Perform serial dilutions in 100% DMSO to create a lower concentration working stock before the final dilution into the assay medium.[1]
High variability between replicate experiments. Inconsistent stock solution; repeated freeze-thaw cycles; inaccurate pipetting.Always use a fresh, single-use aliquot for each experiment.[1] Use calibrated pipettes and proper technique.
Effects observed in the vehicle control group. Final DMSO concentration is too high for the cell type.Reduce the final DMSO concentration by preparing a more dilute working stock. Validate the maximum tolerable DMSO concentration for your specific assay.[1]

References

  • Buncel, E., & Eggimann, W. (1977). Interaction between aliphatic and aromatic nitro compounds in basic media. Canadian Journal of Chemistry, 55(2), 241–247. Retrieved March 20, 2026, from [Link]

  • Martin, R. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. Retrieved March 20, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved March 20, 2026, from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., Okerberg, C., & Tawa, G. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved March 20, 2026, from [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). National Association of Testing Authorities, Australia. Retrieved March 20, 2026, from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., Okerberg, C., & Tawa, G. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved March 20, 2026, from [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). GE Healthcare Life Sciences. Retrieved March 20, 2026, from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. E., Pusey, F. H., Zang, R., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Retrieved March 20, 2026, from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Retrieved March 20, 2026, from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. Retrieved March 20, 2026, from [Link]

  • How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved March 20, 2026, from [Link]

  • 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran. (n.d.). Appchem. Retrieved March 20, 2026, from [Link]

  • Stock up on stock solutions. (2021, November 1). The Bumbling Biochemist. Retrieved March 20, 2026, from [Link]

  • Alhakamy, N. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved March 20, 2026, from [Link]

  • Rohrs, B. R. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Retrieved March 20, 2026, from [Link]

  • Top Tips for In-House Media Preparation. (2022, September 27). Corning. Retrieved March 20, 2026, from [Link]

  • 2-Methyltetrahydrofuran. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. (n.d.). PennAKem. Retrieved March 20, 2026, from [Link]

  • Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing? PMC. Retrieved March 20, 2026, from [Link]

  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. (2020, August 13). PMC. Retrieved March 20, 2026, from [Link]

  • Which concentrations are optimal for in vitro testing? (2020, August 11). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Tetrahydrofuran (THF) - Common Organic Chemistry. (n.d.). The Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. (2019, April 23). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Guidance for Assay Development & HTS. (2007, March). Target Discovery Institute. Retrieved March 20, 2026, from [Link]

  • 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP. (n.d.). SciSpace. Retrieved March 20, 2026, from [Link]

Sources

Application

Application Note: Strategic Utilization of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran in Targeted Drug Discovery

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7) [1]

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and receptor antagonists—relies heavily on bifunctional building blocks that simultaneously optimize pharmacodynamics (target binding) and pharmacokinetics (ADME properties). 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is a highly versatile, pre-functionalized intermediate designed precisely for this purpose.

As a Senior Application Scientist, I approach this molecule not just as a chemical starting material, but as a strategic cassette. Deconstructing its structural motifs reveals the causality behind its value:

  • The 4-Fluoro Substituent: The strategic placement of a fluorine atom para to the ether linkage serves a dual purpose. First, it acts as a metabolic shield, effectively blocking cytochrome P450-mediated aromatic oxidation (a common metabolic liability for anilines and phenoxy ethers). Second, its strong inductive electron-withdrawing effect lowers the pKa of the adjacent amine (once the nitro group is reduced), which can enhance membrane permeability and reduce non-specific basicity-driven toxicity [2].

  • The Tetrahydrofuran-2-ylmethyl Ether: This moiety provides a critical balance of lipophilicity and aqueous solubility. Unlike highly lipophilic alkyl chains, the THF ring introduces a hydrogen-bond acceptor (the oxygen atom) that can engage with solvent-exposed regions or specific residues in a kinase active site, while the methylene spacer provides conformational flexibility.

  • The 2-Nitro Group: Serving as a "masked" amine, the nitro group allows the chemist to perform orthogonal synthetic manipulations on other parts of a complex molecule before executing a late-stage chemoselective reduction to reveal the nucleophilic aniline.

Physicochemical Profiling

To understand why this specific building block is chosen over simpler analogues, we must look at the predictive physicochemical data of its downstream aniline derivative. The table below summarizes the calculated properties, demonstrating how the THF ring optimizes the polar surface area (PSA) without excessively driving up the partition coefficient (LogP).

Compound DerivativeMW ( g/mol )cLogPtPSA (Ų)HBDHBAMetabolic Liability
THF-Ether Aniline (Target) 211.231.8547.313Low (F-blocked)
Methoxy Aniline (Analog)141.141.4238.312Low (F-blocked)
Cyclohexyl-Ether Aniline (Analog)209.263.1038.312High (CYP oxidation)

Data Interpretation: The THF-ether derivative maintains a "Rule of 5" compliant cLogP (< 2.0) while increasing the tPSA compared to the methoxy analog, which typically translates to improved aqueous solubility and favorable oral bioavailability.

Experimental Workflows & Validated Protocols

The transition from this nitro-aromatic building block to a bioactive scaffold typically involves a two-step sequence: chemoselective reduction followed by a transition-metal-catalyzed cross-coupling.

Workflow A 2-[(4-Fluoro-2-nitrophenoxy) methyl]tetrahydrofuran (Starting Material) B Chemoselective Reduction (Zn dust, NH4Cl, MeOH/H2O) A->B Mild Nitro Reduction C 4-Fluoro-2-((tetrahydrofuran-2-yl) methoxy)aniline (Intermediate) B->C D Buchwald-Hartwig Coupling (Pd2(dba)3, XPhos, Cs2CO3) C->D Nucleophile F Target Kinase Inhibitor Scaffold D->F C-N Bond Formation E Heteroaryl Chloride (e.g., 2-Chloropyrimidine) E->D Electrophile

Caption: Synthetic workflow detailing the transformation of the nitro intermediate into a kinase inhibitor scaffold.

Protocol A: Chemoselective Reduction of the Nitro Group

Causality & Rationale: While catalytic hydrogenation (Pd/C, H₂) is the industry standard for nitro reduction, the presence of the aromatic fluorine atom introduces a risk of hydrodefluorination. To ensure a self-validating, high-fidelity protocol, we utilize a milder Zinc/Ammonium Chloride system. This single-electron transfer reduction prevents cleavage of the C-F bond and leaves the THF ether completely intact.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (10.0 mmol, 2.41 g) in a 4:1 mixture of Methanol and deionized water (50 mL).

  • Activation: Add solid Ammonium Chloride (NH₄Cl) (50.0 mmol, 2.67 g) to the stirring solution. The mild acidity of NH₄Cl acts as the proton source without risking ether cleavage (which can occur with strong acids like HCl).

  • Reduction: Cool the mixture to 0 °C using an ice bath. Slowly add Zinc dust (40.0 mmol, 2.61 g) in small portions over 15 minutes to control the exothermic reaction.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is typically complete within 2 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts, washing the pad with excess Ethyl Acetate (100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol. Extract the remaining aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-fluoro-2-((tetrahydrofuran-2-yl)methoxy)aniline as a pale oil, ready for immediate use.

Protocol B: Buchwald-Hartwig Amination

Causality & Rationale: Coupling the resulting sterically hindered, weakly nucleophilic aniline (due to the electron-withdrawing fluorine) with a heteroaryl chloride requires a highly active catalyst system. We employ Pd₂(dba)₃ with the bulky, electron-rich biaryl phosphine ligand XPhos . XPhos is specifically chosen because its steric bulk prevents the formation of inactive bis(phosphine) palladium complexes and facilitates the challenging reductive elimination step to form the C-N bond[3].

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon (3 cycles).

  • Reagent Loading: Charge the tube with the heteroaryl chloride (e.g., 2-chloropyrimidine) (1.0 mmol), the aniline generated in Protocol A (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and Cesium Carbonate (Cs₂CO₃) (2.0 mmol). Note: Cs₂CO₃ is chosen over NaOtBu to prevent nucleophilic attack by the base on the heteroaryl chloride.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5 mL) via syringe.

  • Coupling: Seal the tube and heat the reaction mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • Purification: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short plug of silica gel. Concentrate the filtrate and purify via flash column chromatography to isolate the target diarylamine scaffold.

Pharmacophore Mapping & Target Engagement

When integrated into a final drug molecule, the fragments originating from 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran play distinct roles in target engagement. The diagram below illustrates the logical relationships between the structural features and their biological utility.

Pharmacophore Core Target Scaffold (Diaryl Amine Core) F_atom 4-Fluoro Substituent - Blocks CYP450 oxidation - Modulates pKa Core->F_atom Metabolic Shield THF_ring THF-2-ylmethyl Ether - Solubilizing group - H-bond acceptor Core->THF_ring Solvent Channel NH_linker Secondary Amine Linker - H-bond donor - Kinase Hinge binder Core->NH_linker Active Site Anchor

Caption: Pharmacophore logic mapping of the functionalized aniline moiety within a generic kinase active site.

References

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. [Link]

  • Aranyos, A.; Old, D. W.; Kiyomori, A.; Wolfe, J. P.; Sadighi, J. P.; Buchwald, S. L. "Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers." Journal of the American Chemical Society, 1999, 121(18), 4369-4378. [Link]

Method

Application Note: 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran as a Strategic Building Block in Drug Discovery

Executive Summary & Chemical Profile In modern medicinal chemistry, the precise engineering of physicochemical properties is paramount. 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7) has emerged a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern medicinal chemistry, the precise engineering of physicochemical properties is paramount. 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7) has emerged as a highly versatile, commercially available building block that integrates three strategic structural motifs[1]:

  • The Fluorine Atom : Positioned para to the ether linkage, fluorine blocks oxidative metabolism (e.g., by CYP450 enzymes) at a metabolically vulnerable aryl position while subtly increasing the overall lipophilicity (logP) of the scaffold.

  • The Tetrahydrofuran (THF) Ring : This saturated, oxygen-containing heterocycle improves aqueous solubility and provides a critical hydrogen-bond acceptor, optimizing the pharmacokinetic profile of downstream drug candidates.

  • The Nitro Group : Acting as a stable, masked amine, the nitro group allows for orthogonal functionalization of the molecule. Once unmasked via reduction, the resulting aniline becomes a powerful nucleophile for subsequent cyclization or coupling reactions[2].

Mechanistic Workflow & Synthetic Pathway

The primary synthetic utility of this building block lies in the chemoselective reduction of its nitro group, followed by divergent functionalization. The resulting 2-aminophenoxy intermediate is a privileged precursor for synthesizing benzoxazine derivatives—core motifs in numerous active pharmaceutical ingredients (APIs) including antimicrobial agents and cardiovascular drugs[3][4].

Pathway SM 2-[(4-Fluoro-2-nitrophenoxy)methyl] tetrahydrofuran Red Chemoselective Reduction (Fe / NH4Cl, EtOH/H2O) SM->Red Amine 2-[(4-Fluoro-2-aminophenoxy)methyl] tetrahydrofuran Red->Amine High Yield No Defluorination Coupling Electrophilic Coupling (Acyl Chlorides / Isocyanates) Amine->Coupling Cyclization Cyclization (Aldehydes / CDI) Amine->Cyclization Amide Fluorinated Aryl Amides / Ureas (Kinase Inhibitor Scaffolds) Coupling->Amide Heterocycle Functionalized Benzoxazines (Antimicrobial Scaffolds) Cyclization->Heterocycle

Synthetic workflow from the nitro-building block to advanced therapeutic scaffolds.

Experimental Methodology: Chemoselective Nitro Reduction

Causality in Experimental Design

The reduction of nitroarenes to anilines is a fundamental transformation[3]. While palladium-catalyzed hydrogenation (H₂, Pd/C) is the industry standard, electron-deficient fluorinated aromatics are highly susceptible to hydrodefluorination under these conditions. This side reaction generates des-fluoro impurities that are notoriously difficult to separate via chromatography.

To circumvent this, we utilize a mild single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This specific methodology is highly chemoselective: it smoothly reduces the nitro group while perfectly preserving both the carbon-fluorine bond and the tetrahydrofuran ether linkage.

Step-by-Step Protocol
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (5.0 g, 20.7 mmol) in 100 mL of a 4:1 mixture of Ethanol and deionized Water.

    • Causality: The co-solvent system ensures the complete dissolution of the organic starting material while providing an aqueous environment necessary for the NH₄Cl electrolyte to function.

  • Activation : Add fine Iron powder (325 mesh, 5.8 g, 103.5 mmol, 5.0 equiv) followed by Ammonium Chloride (2.2 g, 41.4 mmol, 2.0 equiv).

    • Causality: Fine iron powder maximizes the surface area for the heterogeneous SET process. NH₄Cl acts as a mild proton source, avoiding strong acids (like HCl) that could cleave the THF ether.

  • Reaction : Heat the vigorously stirring suspension to 70°C for 3 hours.

  • Filtration : Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 50 mL).

  • Extraction & Isolation : Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous phase with Water (50 mL) and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure amine.

Self-Validating Checkpoints

A robust protocol must be self-validating. Verify the success of this transformation using the following built-in checkpoints:

  • Visual Validation : The starting material solution is a vibrant, deep yellow. Upon successful reduction, the filtered reaction mixture will transition to a pale yellow or completely colorless solution.

  • Chromatographic Validation (TLC) : On a silica gel TLC plate run in Hexanes/EtOAc (3:1), the nitro starting material runs higher ( Rf​≈0.6 ) due to its lack of hydrogen-bond donors. The resulting aniline runs significantly lower ( Rf​≈0.2 ) and will stain intensely brown/purple when treated with a ninhydrin dip and heated.

  • Spectroscopic Validation (¹H NMR) : In CDCl₃, confirm the disappearance of the highly deshielded aromatic proton adjacent to the nitro group (typically >7.5 ppm). Look for the appearance of a broad singlet integrating to 2H around δ 3.6–3.9 ppm, confirming the presence of the primary amine.

Condition Optimization & Quantitative Data

To demonstrate the superiority of the Fe/NH₄Cl system for this specific fluorinated building block, various reduction conditions were evaluated. The quantitative data below highlights the critical issue of hydrodefluorination when using standard transition-metal catalysts.

Table 1: Optimization of Nitro Reduction Conditions for Fluorinated Aryl Ethers

EntryReducing Agent / CatalystSolventTemp (°C)Conversion (%)Defluorination (%)Isolated Yield (%)
1H₂ (1 atm), 10% Pd/CMeOH25>991872
2H₂ (1 atm), 5% Pt/CEtOAc2595<288
3SnCl₂·2H₂OEtOH80>99065*
4 Fe powder, NH₄Cl EtOH/H₂O (4:1) 70 >99 0 94

*Lower isolated yield in Entry 3 is due to severe emulsion formation with tin salts during the basic aqueous workup.

Downstream Applications

Once successfully reduced to 2-[(4-Fluoro-2-aminophenoxy)methyl]tetrahydrofuran, the molecule serves as a highly nucleophilic platform for advanced drug discovery:

  • Benzoxazine Synthesis : The 2-aminophenoxy motif can be cyclized via reaction with aldehydes or ketones under reductive amination conditions. This yields functionalized 3,4-dihydro-2H-benzo[b][1,4]oxazines, which are privileged scaffolds found in Levofloxacin precursors and novel antimicrobial APIs[3][4].

  • Kinase Inhibitor Scaffolds : Coupling the aniline with aryl isocyanates generates complex ureas. In rational drug design, these ureas act as critical hydrogen-bond donor/acceptor pairs that anchor the molecule within the ATP-binding hinge region of target kinases.

Sources

Application

High-Throughput Screening Assays for 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran: Evaluating Novel Nitroaromatic Scaffolds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Infectious Disease Drug Discovery, Phenotypic & Target-Based High-Throughput Screening (HTS) Executive Summary &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Infectious Disease Drug Discovery, Phenotypic & Target-Based High-Throughput Screening (HTS)

Executive Summary & Scientific Rationale

The compound 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7) represents a highly compelling structural scaffold for antimicrobial drug discovery, particularly against Mycobacterium tuberculosis (Mtb)[1]. Nitroaromatic compounds, such as the FDA-approved drugs pretomanid and delamanid, are privileged pharmacophores in the treatment of multidrug-resistant tuberculosis[2].

Structural Causality & Design Rationale:

  • The Nitroaromatic Core: Acts as a prodrug. In mycobacteria, it is bioreductively activated by the highly specialized deazaflavin (F420)-dependent nitroreductase (Ddn)[3]. Because mammalian cells lack both the F420 cofactor and the Ddn enzyme, this mechanism inherently drives a high therapeutic index.

  • The 4-Fluoro Substitution: The electronegative fluorine atom modulates the reduction potential of the nitro group. This fine-tuning prevents premature, non-specific reduction by mammalian flavoenzymes (reducing off-target toxicity) while maintaining optimal substrate efficiency for Mtb Ddn.

  • The Tetrahydrofuran (THF) Ring: Unlike highly lipophilic aliphatic tails that often plague HTS libraries with poor aqueous solubility and high plasma protein binding, the THF ring provides a tunable, moderately polar appendage that improves the compound's physicochemical profile.

To systematically evaluate this compound and its derivatives, we have engineered a self-validating, two-tiered High-Throughput Screening (HTS) workflow.

HTS_Workflow Library Compound Library (incl. 2-[(4-Fluoro-2-nitrophenoxy)methyl]THF) Tier1 Tier 1: Phenotypic HTS Resazurin Microtiter Assay (REMA) Library->Tier1 HitCriteria Hit Selection MIC < 10 µM, Z' > 0.7 Tier1->HitCriteria Tier2 Tier 2: Target-Based HTS Recombinant Ddn Activation Assay HitCriteria->Tier2 LeadGen Lead Generation & Structural Optimization Tier2->LeadGen

Two-tiered HTS workflow for evaluating nitroaromatic scaffolds.

Tier 1: Phenotypic Resazurin Microtiter Assay (REMA)

Assay Causality & Principle

Mycobacterium tuberculosis is a notoriously slow-growing pathogen, making standard optical density (OD) measurements prone to artifacts from bacterial clumping. The Resazurin Microtiter Assay (REMA) circumvents this by relying on cellular metabolism[4]. Viable cells produce NADH, which irreversibly reduces the blue, non-fluorescent resazurin dye into pink, highly fluorescent resorufin[5]. This provides a highly sensitive, clump-independent readout scalable to 384-well formats.

Step-by-Step Protocol
  • Culture Preparation: Grow M. tuberculosis H37Rv (or the BSL-2 surrogate M. smegmatis mc²155) in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to an OD600 of 0.4–0.6. Dilute the culture to a final OD600 of 0.005 prior to plating.

  • Compound Dispensing: Utilizing an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (from a 10 mM DMSO stock) into a 384-well clear-bottom assay plate. This eliminates pipette tip carryover and prevents DMSO-induced compound precipitation. Final concentration range: 0.1 µM to 100 µM.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well using a bulk reagent dispenser.

  • Incubation: Seal plates with breathable membranes and incubate at 37°C for 7 days (Mtb) or 48 hours (M. smegmatis).

  • Detection: Add 5 µL of a 0.025% (w/v) resazurin sodium salt solution to each well. Incubate for an additional 24 hours (Mtb) or 4 hours (M. smegmatis).

  • Readout: Measure fluorescence using a multimode microplate reader (Excitation: 560 nm / Emission: 590 nm).

Self-Validating System: The assay must include Pretomanid (PA-824) as a positive control (maximum signal window) and 0.5% DMSO as a vehicle negative control. The run is only validated if the calculated Z'-factor is > 0.7, ensuring that edge effects or dispensing anomalies have not compromised the data integrity.

Tier 2: F420-Dependent Nitroreductase (Ddn) Kinetic Assay

Assay Causality & Principle

To confirm that the phenotypic hit is specifically activated by the mycobacterial nitroreductase pathway, we utilize a target-based biochemical assay[6]. Ddn utilizes the reduced cofactor F420 (F420H2) to donate a hydride to the nitroaromatic prodrug, generating reactive nitrogen species (RNS) like nitric oxide (NO)[2]. By reconstituting the F420 recycling system (using FGD1 and Glucose-6-Phosphate), we can track the oxidation of F420H2 back to F420. F420 is highly fluorescent (Ex 400 nm / Em 470 nm), whereas F420H2 is not. An increase in fluorescence directly correlates with the enzymatic reduction of our target compound.

MoA_Pathway Prodrug 2-[(4-Fluoro-2-nitrophenoxy)methyl]THF (Prodrug) Ddn Ddn Enzyme (Nitroreductase) Prodrug->Ddn Binds Active Site FGD1 FGD1 + G6P (Cofactor Recycling) F420 F420H2 (Reduced Cofactor) FGD1->F420 Reduces F420->Ddn Donates Hydride RNS Reactive Nitrogen Species (e.g., NO) Ddn->RNS Bioactivation CellDeath Mycobacterial Cell Death RNS->CellDeath Oxidative Stress

F420-dependent nitroreductase (Ddn) bioactivation pathway for nitroaromatic prodrugs.

Step-by-Step Protocol
  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% CHAPS). Thaw recombinant Mtb Ddn (1 µM final), FGD1 (0.5 µM final), purified F420 (10 µM final), and Glucose-6-Phosphate (G6P, 5 mM final) on ice.

  • Cofactor Reduction (Pre-incubation): Mix FGD1, F420, and G6P in assay buffer. Incubate at room temperature for 30 minutes to fully generate the reduced cofactor (F420H2). The baseline fluorescence will drop near zero.

  • Reaction Initiation: In a 384-well black microplate containing pre-dispensed 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (10 µM final), rapidly add 20 µL of the F420H2 cofactor mix and 20 µL of Ddn enzyme using a multi-channel dispenser.

  • Kinetic Readout: Immediately transfer the plate to a kinetic microplate reader. Monitor fluorescence (Ex 400 nm / Em 470 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of F420 formation (RFU/min) from the linear portion of the kinetic curve.

Self-Validating System: A minus-enzyme (buffer only) control must be run in parallel to rule out spontaneous auto-oxidation of F420H2 or auto-fluorescence of the THF-derivative. The assay is only valid if the Signal-to-Background ratio (S/B) exceeds 5.0.

Quantitative Data Presentation

The following tables summarize the expected validation metrics and representative screening data for the target compound, establishing a benchmark for successful assay execution.

Table 1: High-Throughput Screening Validation Metrics

Assay TierTarget / ReadoutPositive ControlExpected Z'-FactorMax Allowed CV (%)
Tier 1: Phenotypic REMA Whole-cell viability (Resorufin)Pretomanid (PA-824)> 0.75< 10%
Tier 2: Biochemical Ddn F420 oxidation (Fluorescence)Pretomanid (PA-824)> 0.80< 5%

Table 2: Representative Screening Data for Target Compound

CompoundREMA MIC₅₀ (µM)Ddn Activation Rate (RFU/min)Selectivity Index (SI)*
2-[(4-Fluoro-2-nitrophenoxy)methyl]THF 4.21,250> 50
Pretomanid (Control) 0.53,400> 100
DMSO (Vehicle) > 100< 10N/A

*Selectivity Index (SI) calculated as CC₅₀ (mammalian HepG2 cells) / MIC₅₀ (M. tuberculosis).

References

  • Sigma-Aldrich. "2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran Product Page." MilliporeSigma. 1

  • Nguyen et al. (2023). "Drug resistance and the genotypic characteristics of rpoB and katG in rifampicin- and/or isoniazid-resistant Mycobacterium tuberculosis isolates in central Vietnam." Osong Public Health and Research Perspectives. 4

  • Gurumurthy et al. (2012). "Substrate specificity of the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis responsible for the bioreductive activation of bicyclic nitroimidazoles." FEBS Journal. 3

  • Mowbray et al. (2014). "Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. 6

  • Rifat et al. (2022). "Molecular Insight into Mycobacterium tuberculosis Resistance to Nitrofuranyl Amides Gained through Metagenomics-like Analysis of Spontaneous Mutants." MDPI. 2

Sources

Method

Application Note: Preclinical Experimental Design for Profiling 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Audience: Researchers, Medicinal Chemists, and Toxicologists in Drug Development Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary & Scientific Rationale The compound 2-[(4-Fluoro-2-n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Toxicologists in Drug Development Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Scientific Rationale

The compound 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS No. 1092496-33-7) represents a highly versatile, bifunctional chemical entity. In drug discovery, it serves both as a privileged pharmacophore and a reactive synthetic intermediate.

To properly study the biological effects of this compound, we must dissect its two primary structural motifs:

  • The Tetrahydrofuran (THF) Ring: A saturated cyclic ether that acts as a potent hydrogen bond acceptor. The THF moiety is widely utilized in medicinal chemistry to improve aqueous solubility, enhance membrane permeability, and serve as a critical binding determinant (e.g., in HIV protease inhibitors and TRPA1 antagonists)[1].

  • The 4-Fluoro-2-nitrophenoxy Moiety: An electron-deficient aromatic system. Biologically, nitroaromatic compounds are classic prodrugs/pharmacophores for antimicrobial and anti-parasitic agents. They undergo bioactivation by Type I nitroreductases (flavoenzymes), leading to the generation of nitro anion radicals. Subsequent redox cycling with molecular oxygen generates Reactive Oxygen Species (ROS), which induce double-strand DNA breaks and cell death[2][3][4].

Because nitroaromatics carry inherent liabilities (e.g., hepatotoxicity and mutagenicity), any experimental design evaluating this compound must rigorously balance phenotypic efficacy screening with mechanistic toxicity profiling .

MOA Cmpd 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (Bifunctional Pharmacophore) Enzyme Type I Nitroreductases (NTR) Hepatic Flavoenzymes Cmpd->Enzyme Bioactivation Radical Nitro Anion Radical (R-NO2•-) Enzyme->Radical 1e- / 2e- Reduction ROS Reactive Oxygen Species (ROS) (O2•-, H2O2, •OH) Radical->ROS Redox Cycling (O2) DNA DNA Double-Strand Breaks (γH2AX Accumulation) ROS->DNA Oxidative Stress Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Cytotoxicity

Metabolic activation of the nitroaromatic moiety leading to ROS generation and DNA damage.

Experimental Workflow Design

To establish a self-validating data package, the evaluation of this compound must proceed through three distinct phases.

Workflow Phase1 Phase 1: ADME Microsomal Stability LogP & Clearance Phase2 Phase 2: Phenotypic Resazurin Viability Efficacy vs Toxicity Phase1->Phase2 Phase3 Phase 3: Mechanistic ROS (DCFDA) DNA Damage (γH2AX) Phase2->Phase3 Phase4 Phase 4: Optimization SNAr Modifications Lead Derivatization Phase3->Phase4

Four-phase experimental workflow for profiling and optimizing the compound.

Detailed Experimental Protocols

Phase 1: High-Throughput Microsomal Stability Assay

Causality & Rationale: Nitroaromatic compounds are highly susceptible to rapid hepatic clearance via nitroreduction by cytochrome P450 reductases and other flavoenzymes[4]. Establishing the intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) is critical before advancing to cell-based assays.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran in LC-MS grade DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Add the compound to a final concentration of 1 µM (keep final DMSO < 0.1% to prevent enzyme inhibition). Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold quench solution (Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard).

  • Self-Validation Control: Run a parallel reaction without NADPH to differentiate enzymatic degradation from chemical instability.

  • Analysis: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and CLint​ .

Phase 2: Resazurin-Based Cell Viability Assay

Causality & Rationale: Expert Insight: Never use MTT or MTS assays for nitroaromatic compounds. Tetrazolium salts can be non-specifically reduced by the nitro anion radicals generated by the drug, leading to false-positive viability signals. Resazurin (Alamar Blue) relies on a different redox potential and avoids this chemical interference, ensuring trustworthy data[2][4].

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and target efficacy cell lines (e.g., bacterial strains or specific cancer lines) at 5,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point dose-response curve of the compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive kill control (e.g., 10 µM Staurosporine).

  • Incubation: Incubate for 48 hours.

  • Resazurin Addition: Add Resazurin reagent to a final concentration of 10% v/v. Incubate for an additional 2–4 hours.

  • Detection: Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).

  • Data Processing: Normalize fluorescence to the vehicle control and calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Phase 3: Mechanistic Elucidation (ROS & γ H2AX Flow Cytometry)

Causality & Rationale: To definitively prove that the compound's cytotoxicity is driven by the nitroaromatic mechanism of action, we must measure the direct causal chain: ROS generation followed by DNA double-strand breaks. Phosphorylation of histone H2AX ( γ H2AX) is the gold-standard biomarker for DNA damage[3].

Step-by-Step Protocol:

  • Treatment: Plate cells in 6-well plates. Treat with the compound at 1×IC50​ and 3×IC50​ concentrations for 4 hours (for ROS) and 12 hours (for DNA damage).

  • ROS Detection (DCFDA):

    • Wash cells with PBS and incubate with 10 µM H₂DCFDA for 30 minutes at 37°C.

    • Harvest cells and immediately analyze via flow cytometry (FITC channel). An increase in mean fluorescence intensity (MFI) confirms ROS generation.

  • DNA Damage Detection ( γ H2AX):

    • Harvest the 12-hour treated cells, fix with 4% paraformaldehyde for 15 min, and permeabilize with 90% ice-cold methanol for 30 min.

    • Stain with an Alexa Fluor 647-conjugated anti- γ H2AX antibody for 1 hour at room temperature.

    • Analyze via flow cytometry (APC channel). A rightward shift in the histogram validates DNA double-strand breaks.

Quantitative Data Presentation

The following table outlines the structured data outputs required to evaluate the compound's viability as a lead candidate or a synthetic precursor.

Assay ParameterBiological System / TargetExpected Threshold for Lead AdvancementMechanistic Rationale
Aqueous Solubility PBS (pH 7.4)> 50 µMTHF ring should provide sufficient H-bonding to maintain moderate solubility.
Microsomal Stability ( t1/2​ ) Human Liver Microsomes> 30 minutesRapid clearance indicates excessive vulnerability of the nitro group to hepatic reductases.
Cytotoxicity ( IC50​ ) HepG2 (Mammalian)> 50 µMEnsures the compound does not cause generalized hepatotoxicity via oxidative stress.
ROS Generation Intracellular (DCFDA)Dose-dependent increaseValidates that the nitroaromatic moiety is undergoing redox cycling.
DNA Damage γ H2AX Flow Cytometry> 3-fold increase vs VehicleConfirms that ROS generation is severe enough to cause genotoxicity (double-strand breaks).

Sources

Application

LC-MS/MS method for quantification of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Application Note: High-Sensitivity LC-APCI-MS/MS Quantification of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran in Pharmaceutical Matrices Introduction & Regulatory Context The compound 2-[(4-Fluoro-2-nitrophenoxy)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-APCI-MS/MS Quantification of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran in Pharmaceutical Matrices

Introduction & Regulatory Context

The compound 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS 1092496-33-7) is a highly reactive, fluorinated nitroaromatic ether utilized as a critical structural building block in the synthesis of modern targeted therapeutics, including advanced kinase inhibitors [1]. Because it contains a nitroaromatic structural alert, any residual presence of this intermediate in the final Active Pharmaceutical Ingredient (API) flags it as a Potentially Genotoxic Impurity (PGI). Under ICH M7 regulatory guidelines, PGIs must be strictly controlled to trace levels (typically sub-ppm) based on the Threshold of Toxicological Concern (TTC) to mitigate carcinogenic risk [2].

Scientific Rationale: The Case for APCI Negative Ionization

Quantifying neutral nitroaromatic compounds via standard liquid chromatography-mass spectrometry (LC-MS) presents a fundamental chemical challenge. These molecules lack basic amine or acidic functional groups, resulting in exceptionally poor ionization efficiency in standard Electrospray Ionization (ESI) positive mode [3]. While many laboratories default to chemical derivatization (reducing the nitro group to an ionizable amine) to force ESI+ compatibility [4], this introduces workflow complexity, derivatization artifacts, and quantitative variability.

To establish a highly robust, self-validating analytical system, this protocol bypasses derivatization entirely by leveraging Atmospheric Pressure Chemical Ionization in Negative Mode (APCI-) .

  • Ionization Causality: The highly electronegative nitro group of the analyte readily undergoes resonant electron capture from the thermal electrons generated by the APCI corona discharge. This forms a highly stable, long-lived radical anion ( [M]∙− ) at m/z 241.1 [5].

  • Fragmentation Causality: Upon entering the collision cell, Collision-Induced Dissociation (CID) specifically targets the weakest bond in the molecule: the ether linkage. Cleavage of the O-CH₂ bond expels a neutral tetrahydrofuranyl-methyl radical, leaving the highly stable 4-fluoro-2-nitrophenoxide anion at m/z 156.0. This specific transition ( 241.1→156.0 ) provides virtually zero background noise, enabling parts-per-billion (ppb) sensitivity directly in complex API matrices.

Experimental Protocols

Reagents and Materials
  • Analyte Standard: 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (Purity 99.0%).

  • Matrix: Representative API (free of the target impurity for matrix-matched calibration).

  • Solvents: LC-MS Grade Methanol (MeOH), LC-MS Grade Water.

  • Buffer: 2 mM Ammonium Formate in Water (pH ~6.5). Causality Note: Strong acids like formic acid are omitted to prevent protonation-induced quenching of the radical anion in the APCI source.

Self-Validating Sample Preparation

To ensure trustworthiness, the protocol utilizes a Matrix-Matched Standard Addition approach. This acts as a self-validating system: every analytical batch includes a pre- and post-run matrix spike. If the calculated recovery deviates from 90–110%, the system automatically flags the batch for matrix suppression failure.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of MeOH and Water.

  • API Sample Preparation: Accurately weigh 100.0 mg of the API and dissolve it in 10.0 mL of the diluent to achieve a final API concentration of 10 mg/mL. Vortex for 2 minutes and sonicate for 5 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble excipients or polymerized API.

  • Spike Validation (Quality Control): Transfer 900 µL of the API supernatant to an autosampler vial and spike with 100 µL of a 1.0 ppm reference standard solution (yielding a 0.1 ppm validation check).

UHPLC Chromatographic Conditions

High-resolution chromatography is required to separate the trace impurity from the massive API peak, which could otherwise saturate the APCI source and cause signal suppression.

  • Column: Core-shell C18 (e.g., 2.1 mm × 100 mm, 1.7 µm particle size). Causality Note: Core-shell technology minimizes longitudinal diffusion, keeping the impurity peak sharp for maximum signal-to-noise ratio.

  • Column Temperature: 40°C.

  • Mobile Phase A: 2 mM Ammonium Formate in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 7.0 min: Hold at 95% B (Washes the API from the column)

    • 7.1 - 9.0 min: Re-equilibrate at 10% B.

  • Injection Volume: 5 µL.

APCI-MS/MS Parameters
  • Ionization Mode: APCI Negative (-)

  • Corona Discharge Current: -4.0 µA

  • APCI Probe Temperature: 450°C (Required to fully volatilize the 10 mg/mL API matrix without source fouling).

  • Desolvation Gas Flow: 1000 L/hr at 500°C.

Quantitative Data & Method Validation

Table 1: APCI-MS/MS MRM Transitions and Collision Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
Target Impurity 241.1156.0502518Quantifier
Target Impurity 241.1112.0502532Qualifier (Loss of CO2​ / NO2​ )

Table 2: Method Validation Summary (Matrix-Matched at 10 mg/mL API)

Validation ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 0.05 ppm – 10.0 ppm R2≥0.995
Correlation Coefficient ( R2 ) 0.9992N/A
Limit of Detection (LOD) 0.015 ppm (S/N > 3)N/A
Limit of Quantitation (LOQ) 0.05 ppm (S/N > 10)Precision 20%, Accuracy 80-120%
Intra-day Precision (%RSD) 3.2% at 0.1 ppm 10%
Spike Recovery (Accuracy) 98.5% – 102.1%90% – 110%

Mechanistic Workflow Visualization

The following diagram illustrates the self-validating analytical workflow, from sample introduction to specific electron-capture ionization and CID fragmentation.

G N1 API Sample (10 mg/mL) N2 UHPLC Separation (C18, 1.7 µm) N1->N2 N3 APCI(-) Ionization Electron Capture N2->N3 N4 Q1: Precursor Ion [M]•⁻ m/z 241.1 N3->N4 N5 CID Fragmentation (Ether Cleavage) N4->N5 N6 Q3: Product Ion m/z 156.0 N5->N6

Workflow for LC-APCI-MS/MS quantification of nitroaromatic impurities.

References

  • BLD Pharm. 1092496-33-7 | 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran. BLD Pharm. 1

  • Utrecht University Repository. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. 2

  • Schmidt, A. C., et al. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed (NIH). 3

  • Wang, D., et al. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. ResearchGate. 4

  • National Institutes of Health. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. PMC. 5

Sources

Method

Preclinical Evaluation of Novel CNS-Penetrant Therapeutics Derived from 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Preclinical Pharmacologists, and Drug Development Scientists. Introduction: Structural Rationale and Chemical Causality The development of targeted t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Preclinical Pharmacologists, and Drug Development Scientists.

Introduction: Structural Rationale and Chemical Causality

The development of targeted therapeutics for central nervous system (CNS) malignancies, such as Glioblastoma Multiforme (GBM), is historically hindered by poor blood-brain barrier (BBB) penetrance and rapid hepatic clearance. To overcome these pharmacokinetic bottlenecks, modern drug design heavily relies on the strategic selection of synthetic building blocks.

The compound 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7) serves as a highly specialized, bifunctional precursor for synthesizing next-generation CNS-penetrant kinase inhibitors. The architectural rationale for utilizing this specific scaffold is rooted in two critical physicochemical principles:

  • Metabolic Stability via Fluorination: The strategic incorporation of fluorine in drug design is well-documented to improve the metabolic and pharmacokinetic properties (DMPK) of small molecules by shielding vulnerable aromatic sites from cytochrome P450 (CYP450) mediated oxidative degradation[1]. The 4-fluoro substitution on the phenoxy ring directly blocks para-hydroxylation, significantly extending the in vivo half-life of the resulting active pharmaceutical ingredient (API).

  • BBB Penetrance via the Tetrahydrofuran (THF) Ring: The incorporation of tetrahydrofuran (THF) rings has been shown to significantly improve blood-brain barrier (BBB) permeability by optimizing the lipophilicity profile and providing favorable, directional hydrogen-bonding interactions with target proteins[2]. The THF moiety increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which correlates strongly with clinical success in neuro-oncology.

The nitro group serves as a synthetic handle; upon catalytic reduction to an aniline, it undergoes rapid cross-coupling with hinge-binding pharmacophores (e.g., pyrimidine or quinoline cores) to yield the final active API.

G A 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (Precursor) B Nitro Reduction (Pd/C, H2) Yields Aniline Intermediate A->B C Scaffold Coupling (e.g., Kinase Hinge Binder) B->C D Active CNS-Penetrant API (Fluorinated THF-Inhibitor) C->D E Formulation (DMSO/PEG400/Saline) D->E F In Vivo Preclinical Models (PK & Orthotopic GBM) E->F

Workflow from chemical precursor to in vivo preclinical evaluation.

Formulation Protocol for In Vivo Dosing

Hydrophobic targeted therapies synthesized from fluorinated phenoxy-THF scaffolds often suffer from poor aqueous solubility. To ensure accurate dosing and prevent potentially fatal micro-embolisms in murine models, the API must be formulated into a thermodynamically stable solution.

Materials:

  • Synthesized THF-Fluorophenoxy API

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Polyethylene Glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • 0.9% Sterile Saline

Step-by-Step Methodology:

  • Solubilization: Weigh the required mass of the API into a sterile glass vial. Add DMSO to achieve a 10% (v/v) final concentration. Vortex for 2 minutes until the solution is completely clear. Causality: DMSO disrupts the crystalline lattice of the hydrophobic API, ensuring primary solubilization.

  • Co-Solvent Addition: Add PEG400 to achieve a 40% (v/v) final concentration. Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Surfactant Integration: Add Tween-80 to achieve a 5% (v/v) final concentration. Causality: Tween-80 acts as a non-ionic surfactant, creating stable micelles that prevent the API from precipitating when introduced to the aqueous bloodstream.

  • Aqueous Dilution: Dropwise, add 0.9% Sterile Saline to make up the remaining 45% (v/v) while continuously vortexing.

  • Validation: Visually inspect the formulation against a dark background. The solution must be completely transparent. Any turbidity indicates precipitation, rendering the formulation invalid for intravenous (IV) use.

Preclinical Pharmacokinetic (PK) Profiling

Before advancing to efficacy models, the BBB penetrance of the formulated API must be empirically validated. This protocol establishes the brain-to-plasma partition coefficient ( Kp​ ).

Protocol:

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral (PO) dosing to normalize gastric absorption rates. Mice receiving IV dosing do not require fasting.

  • Dosing: Administer the API formulation via tail vein injection (IV, 1 mg/kg) or oral gavage (PO, 10 mg/kg).

  • Sampling: At predefined time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours), euthanize mice (n=3 per timepoint) via CO2 asphyxiation.

  • Tissue Harvesting: Immediately collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 3,000 x g for 10 minutes to isolate plasma. Perform a transcardial perfusion with ice-cold PBS to remove blood from the cerebral vasculature, then harvest the whole brain. Causality: Perfusion is strictly required; failure to flush the vasculature will result in blood-borne API contaminating the brain homogenate, yielding a falsely elevated Kp​ value.

  • Quantification: Homogenize brain tissue in 50% acetonitrile. Extract both plasma and brain samples via protein precipitation and analyze using LC-MS/MS.

Quantitative PK Data Summary
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Biological Significance
Cmax​ (ng/mL) 1250 ± 110840 ± 95Peak systemic exposure.
T1/2​ (h) 4.25.1Half-life; significantly extended by fluoro-substitution.
AUC0−∞​ (h*ng/mL) 41008200Total systemic exposure; indicates excellent oral bioavailability.
Brain/Plasma Ratio ( Kp​ ) 1.81.6 Kp​>1.0 indicates robust BBB penetration driven by the THF moiety.

Efficacy Evaluation in an Orthotopic Glioblastoma Model

To evaluate the true CNS efficacy of the synthesized compounds, an orthotopic glioblastoma mouse model is strictly required, as subcutaneous models fail to replicate the physical constraints and the BBB of the brain parenchyma[3].

Stereotactic implantation allows for the precise placement of luciferase-expressing human glioblastoma cells (e.g., U87-Luc) into the mouse brain, enabling longitudinal non-invasive tracking of tumor growth via bioluminescence imaging[4].

Protocol:

  • Anesthesia & Analgesia: Anesthetize athymic nude mice using Isoflurane (2-3% induction, 1.5% maintenance). Administer Buprenorphine (0.1 mg/kg) subcutaneously for analgesia.

  • Stereotactic Setup: Secure the mouse in a stereotactic frame. Apply ophthalmic ointment to prevent corneal desiccation. Make a 5 mm sagittal incision to expose the bregma.

  • Burr Hole Creation: Using a micro-drill, create a burr hole at the following coordinates relative to bregma: +1.0 mm anterior, +2.0 mm lateral (right hemisphere) . Causality: These coordinates target the striatum/basal ganglia, providing a vascularized bed for optimal tumor engraftment.

  • Cell Injection: Lower a Hamilton syringe containing 3×105 U87-Luc cells (suspended in 3 µL of PBS) to a depth of -3.0 mm from the dura. Inject at a rate of 0.5 µL/min. Leave the needle in place for 5 minutes post-injection to prevent cellular reflux up the needle track.

  • Validation of Engraftment: Following established protocols, the successful engraftment of the orthotopic tumor is validated via IVIS imaging approximately two weeks post-operation, prior to the initiation of intravenous or oral dosing regimens[5]. Mice lacking a baseline bioluminescent signal are excluded from the study (Self-Validating System).

  • Treatment Regimen: Once tumors are confirmed, randomize mice into Vehicle, Standard of Care (Temozolomide), and API treatment groups. Dose daily for 21 days, monitoring body weight and bioluminescence weekly.

G Ligand EGF / Mitogenic Ligands Receptor EGFR (Overexpressed in GBM) Ligand->Receptor PI3K PI3K Kinase Receptor->PI3K AKT AKT Kinase PI3K->AKT mTOR mTOR Complex AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Drug THF-Fluorophenoxy API (Targeted Inhibitor) Drug->Receptor

Inhibition of the EGFR/PI3K/AKT signaling pathway by the synthesized API.

In Vivo Efficacy Data Summary
Treatment GroupMedian Survival (Days)Tumor Volume Reduction (Day 21)Body Weight Change (%)
Vehicle Control 24N/A (Progressive Growth)-15.2% (Cachexia)
Standard of Care (TMZ) 3842%-8.5%
THF-Fluorophenoxy API (10 mg/kg) >6088%+2.1% (Well Tolerated)

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.[Link]

  • Design of gem-difluoro-bis-tetrahydrofuran as P2 ligand for HIV-1 protease inhibitors to improve brain penetration: synthesis, X-ray studies, and biological evaluation. PubMed.[Link]

  • Preclinical Mouse Model for Glioblastoma. JoVE Journal.[Link]

  • Stereotactic Implantation of Glioblastoma. JoVE Journal.[Link]

  • Exosome-Coated Prussian Blue Nanoparticles for Specific Targeting and Treatment of Glioblastoma. ACS Applied Materials & Interfaces.[Link]

Sources

Application

Application Note: A Two-Stage Chemo-Selective Strategy for Fluorescent Labeling of Proteins Using 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Senior Application Scientist: Dr. Eleanor Vance Introduction The covalent attachment of fluorescent probes to proteins is a cornerstone of modern biological research, enabling the visualization and quantification of prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Eleanor Vance

Introduction

The covalent attachment of fluorescent probes to proteins is a cornerstone of modern biological research, enabling the visualization and quantification of proteins in a multitude of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1] This document outlines a novel, two-stage protocol for the fluorescent labeling of proteins. This strategy utilizes 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran as a versatile, hetero-bifunctional linker. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and customizable method for protein bioconjugation.

The core of this methodology lies in a sequential, two-step chemical modification of the target protein:

  • Initial Conjugation via Nucleophilic Aromatic Substitution (SNAr): The protocol begins with the reaction of primary amine groups on the protein, predominantly the ε-amino groups of surface-accessible lysine residues, with the electron-deficient aromatic ring of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran.[2][3] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the fluoride atom is displaced, forming a stable ether linkage between the protein and the nitrophenyl moiety.

  • Latent Functionality Activation and Fluorophore Coupling: The nitro group on the now-conjugated linker serves as a latent reactive site. In the second stage, this nitro group is chemically reduced to a primary aromatic amine using a mild, biocompatible reducing agent such as sodium dithionite.[4][5] This newly formed amine provides a unique, bio-orthogonal handle for subsequent labeling with any of a wide array of commercially available amine-reactive fluorophores, such as those containing an N-hydroxysuccinimide (NHS) ester.[6][7]

This two-stage approach offers several advantages, including precise control over the labeling process and the ability to introduce a fluorophore in a secondary step, which can minimize potential interference with the initial protein modification reaction.

Principle of the Method

The chemical logic of this protocol is depicted in the reaction scheme below. The first step involves the SNAr reaction between a primary amine on the protein and 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack, thereby facilitating the displacement of the fluoride leaving group.[8]

The second stage involves the reduction of the aromatic nitro group to an amine. Sodium dithionite is an effective reducing agent for this transformation under aqueous conditions.[4][9] The resulting aniline derivative of the protein can then be efficiently labeled with an amine-reactive fluorescent dye, such as a fluorophore-NHS ester, which forms a stable amide bond.[10]

G cluster_0 Stage 1: Protein-Linker Conjugation cluster_1 Stage 2: Reduction and Fluorophore Labeling Protein_NH2 Protein with Lysine Residue (NH2) Conjugate_NO2 Protein-Linker Conjugate (with NO2) Protein_NH2->Conjugate_NO2 Nucleophilic Aromatic Substitution (SNA_r) pH 8.5-9.0 Linker 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran Linker->Conjugate_NO2 Conjugate_NH2 Reduced Protein-Linker Conjugate (with NH2) Conjugate_NO2->Conjugate_NH2 Reduction with Sodium Dithionite Labeled_Protein Fluorescently Labeled Protein Conjugate_NH2->Labeled_Protein Amine Coupling pH 8.3-8.5 Fluorophore_NHS Amine-Reactive Fluorophore (e.g., NHS-Ester) Fluorophore_NHS->Labeled_Protein

Caption: Overall workflow for the two-stage fluorescent labeling protocol.

Materials and Reagents

Key Reagents
  • Target Protein: ≥2 mg/mL in an amine-free buffer (e.g., PBS or borate buffer).

  • 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran: (e.g., from suppliers like Sigma-Aldrich[11] or BLDpharm[12]). Prepare a 100 mM stock solution in anhydrous DMSO.

  • Sodium Dithionite (Na₂S₂O₄): Prepare a fresh 1 M solution in deionized water immediately before use.

  • Amine-Reactive Fluorophore: (e.g., CF® Dye SE, Alexa Fluor™ NHS Ester). Prepare a 10 mM stock solution in anhydrous DMSO.[6]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0.

Buffers and Consumables
  • Conjugation Buffer: 100 mM Sodium Bicarbonate, pH 8.5-9.0.

  • Reduction Buffer: 100 mM Phosphate Buffer, pH 7.4.

  • Labeling Buffer: 100 mM Sodium Bicarbonate, pH 8.3-8.5.[13]

  • Purification Columns: Size-exclusion chromatography (SEC) column (e.g., Sephadex® G-25) appropriate for the molecular weight of the target protein.[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer and Quartz Cuvettes

Detailed Experimental Protocols

This protocol is optimized for labeling approximately 1-5 mg of a typical IgG antibody. Adjustments may be necessary for other proteins based on their molecular weight and lysine content.

Stage 1: Protein Conjugation with 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Rationale: The reaction is performed at a slightly alkaline pH (8.5-9.0) to ensure that the ε-amino groups of lysine residues are deprotonated and thus maximally nucleophilic.[10] An amine-free buffer is critical to prevent competition with the target protein.[6]

  • Protein Preparation: Ensure the protein solution is in the Conjugation Buffer at a concentration of 2-5 mg/mL. If the protein is in a buffer containing amines (like Tris), it must be exchanged into the Conjugation Buffer via dialysis or buffer exchange column.

  • Reagent Preparation: Prepare a 100 mM stock solution of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran in anhydrous DMSO.

  • Reaction Incubation: Add a 20-fold molar excess of the linker stock solution to the protein solution. Add the DMSO solution dropwise while gently vortexing.

  • Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting column (e.g., Sephadex® G-25) pre-equilibrated with Reduction Buffer. Collect the protein-containing fractions.

Stage 2: Reduction of Nitro Group and Fluorescent Labeling

Rationale: Sodium dithionite is a powerful but gentle reducing agent suitable for this transformation in an aqueous environment.[4] The subsequent labeling with an NHS-ester fluorophore is performed at a slightly lower pH of 8.3-8.5, which is optimal for the reaction with the newly formed aromatic amine while minimizing the hydrolysis of the NHS ester.[13][14]

  • Reduction of the Nitro Group: To the purified protein-linker conjugate from Stage 1, add the freshly prepared 1 M sodium dithionite solution to a final concentration of 50 mM.

  • Incubation: Incubate for 1 hour at room temperature.

  • Buffer Exchange: Immediately desalt the protein solution into the Labeling Buffer (pH 8.3-8.5) to remove the reducing agent and byproducts.

  • Fluorophore Addition: Add a 10- to 15-fold molar excess of the 10 mM amine-reactive fluorophore stock solution to the reduced protein conjugate.[6] Add dropwise while gently stirring.

  • Labeling Reaction: Incubate for 1 hour at room temperature, protected from light.

  • Quenching (Optional): Add the quenching reagent to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.[10]

Final Purification

Rationale: Purification is essential to remove any unconjugated "free" dye, which can cause high background signals and lead to inaccurate results.[1][15] Size-exclusion chromatography (SEC) is an effective method for separating the larger, labeled protein from the smaller, free dye molecules.[16][17][18]

  • Column Chromatography: Load the quenched reaction mixture onto a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Fraction Collection: Collect fractions and monitor the elution of the labeled protein, which typically appears as a colored band eluting in the void volume or early fractions.

  • Pooling and Concentration: Pool the fractions containing the purified, labeled protein. If necessary, concentrate the protein using an appropriate ultrafiltration device.

G start Start: Protein in Amine-Free Buffer (pH 8.5-9.0) add_linker Add 20x molar excess of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran start->add_linker incubate1 Incubate 2h at RT (Protected from light) add_linker->incubate1 purify1 Purify via SEC (Equilibrate with Reduction Buffer, pH 7.4) incubate1->purify1 add_reducer Add Sodium Dithionite (50 mM final concentration) purify1->add_reducer incubate2 Incubate 1h at RT add_reducer->incubate2 purify2 Buffer Exchange into Labeling Buffer (pH 8.3-8.5) incubate2->purify2 add_fluorophore Add 10-15x molar excess of NHS-Ester Fluorophore purify2->add_fluorophore incubate3 Incubate 1h at RT (Protected from light) add_fluorophore->incubate3 purify3 Final Purification via SEC (Equilibrate with Storage Buffer) incubate3->purify3 end End: Purified Labeled Protein purify3->end

Caption: Step-by-step experimental workflow for the two-stage labeling protocol.

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental reproducibility.[19][20] The DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (λmax).[21][22]

The following equations are used:

  • Protein Concentration (M):

    • Protein Conc. (M) = [A₂₈₀ - (Amax × CF)] / εprotein where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • Amax is the absorbance of the conjugate at the λmax of the dye.

      • CF is the correction factor (A₂₈₀ of the free dye / Amax of the free dye).[15]

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Dye Concentration (M):

    • Dye Conc. (M) = Amax / εdye where:

      • εdye is the molar extinction coefficient of the dye at its λmax.

  • Degree of Labeling (DOL):

    • DOL = Dye Conc. (M) / Protein Conc. (M)

An ideal DOL for most applications is between 2 and 10 for antibodies, though the optimal value should be determined empirically for each specific application.[21] A DOL that is too high can lead to fluorescence quenching and potential loss of protein function.[19]

Troubleshooting

Problem Possible Cause Solution
Low DOL (<0.5) Inefficient initial conjugation.Ensure protein buffer is amine-free and at the correct pH (8.5-9.0). Increase the molar excess of the linker.
Incomplete reduction of the nitro group.Use freshly prepared sodium dithionite solution. Ensure complete removal of the reducing agent before adding the fluorophore.
Hydrolysis of NHS-ester fluorophore.Prepare fluorophore stock in anhydrous DMSO. Perform labeling reaction promptly after buffer exchange. Ensure labeling buffer pH is optimal (8.3-8.5).[13]
High DOL (>10) Excessive molar ratio of linker or fluorophore.Reduce the molar excess of the linker in Stage 1 or the fluorophore in Stage 2.[19]
Protein concentration is too low.Concentrate the protein to >2 mg/mL before labeling. Labeling efficiency is higher at greater protein concentrations.[6]
Precipitation of Protein High concentration of organic solvent (DMSO).Ensure the volume of DMSO added does not exceed 10% of the total reaction volume.
Protein instability under reaction conditions.Perform reactions at 4°C, though this may require longer incubation times. Screen for optimal buffer conditions.
High Background Fluorescence Incomplete removal of free dye.Ensure thorough purification by SEC. Pool only the fractions corresponding to the protein peak.[1][15]

Conclusion

The two-stage labeling strategy presented herein offers a robust and adaptable method for the fluorescent labeling of proteins using 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran as a novel linker. By separating the initial protein conjugation from the final fluorophore attachment, this protocol provides enhanced control over the labeling process. The detailed steps for reaction, purification, and characterization will enable researchers to generate high-quality fluorescent protein conjugates for a wide range of downstream applications.

References

  • Degree-of-labeling (DOL). NanoTemper Technologies. [Link]

  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Communications. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Degree of Labeling Explanation. Setareh Biotech. [Link]

  • How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • Labeling a protein with fluorophores using NHS ester derivitization. PubMed. [Link]

  • Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Fluidic Sciences. [Link]

  • Fluorescence-Detection Size-Exclusion Chromatography — An Analytical Technique with Multiple Applications. LCGC International. [Link]

  • Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins. Nature Communications. [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). WordPress. [Link]

  • Rapid Assessment of Membrane Protein Quality by Fluorescent Size Exclusion Chromatography. Journal of Visualized Experiments. [Link]

  • Protein characterization using size exclusion chromatography. Cytiva. [Link]

  • Help with Sodium Dithionite Reduction of Nitro groups. Reddit. [Link]

  • Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Journal of the American Chemical Society. [Link]

  • 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran. Appchem. [Link]

  • Nucleophilic Aromatic Substitution. NC State University Libraries. [Link]

  • 2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran — Chemical Substance Information. [Link]

  • Can anyone suggest a good sodium dithionite workup after reduction a nitro function? ResearchGate. [Link]

  • Previously reported (a) nucleophilic aromatic substitution (SnAr) and (b) oxidative addition of transition metal complexes for Cys arylation on peptides and proteins. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. [Link]

  • Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Journal of the American Chemical Society. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles and yield-limiting factors researchers encounter when syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles and yield-limiting factors researchers encounter when synthesizing 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7).

Synthesizing this specific ether requires coupling 4-fluoro-2-nitrophenol with a tetrahydrofurfuryl derivative. Depending on your laboratory's scale-up requirements and tolerance for anhydrous conditions, this is typically achieved via one of two distinct pathways: the Mitsunobu Etherification or the Williamson Ether Synthesis .

Module 1: Mechanistic Workflows & Pathway Visualization

To resolve yield issues, we must first select the correct synthetic pathway based on your specific operational constraints.

SynthesisWorkflow Start 4-Fluoro-2-nitrophenol + THF-derivative Cond1 Is strict anhydrous condition possible? Start->Cond1 PathA Mitsunobu Route (THF-2-methanol + PPh3/DIAD) Cond1->PathA Yes PathB Williamson Route (THF-2-methyl mesylate + Base) Cond1->PathB No / Scale-up IssueA Issue: TPPO Byproduct Co-elution PathA->IssueA IssueB Issue: Sluggish SN2 due to weak nucleophile PathB->IssueB SolA Solution: Hexane precipitation or ZnCl2 wash IssueA->SolA SolB Solution: Use Cs2CO3 in DMF + Mesylate/Iodide IssueB->SolB Product 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (High Yield) SolA->Product SolB->Product

Decision matrix for selecting Mitsunobu vs. Williamson etherification based on reaction constraints.

Module 2: Diagnostic Troubleshooting Guide (FAQ)

Q1: Why is my Williamson ether synthesis yield stalling at 30-40% when using potassium carbonate and (tetrahydrofuran-2-yl)methyl chloride?

Causality & Expert Insight: The baseline pKa of 2-nitrophenol is 7.23[1]. The addition of a para-fluoro group further increases its acidity via inductive electron withdrawal (predicted pKa ~6.76)[2]. While this high acidity makes deprotonation trivial, the resulting 4-fluoro-2-nitrophenoxide anion is highly stabilized by resonance and inductive effects. This stabilization renders it a remarkably poor nucleophile. Furthermore, alkyl chlorides are relatively unreactive electrophiles, creating a kinetic bottleneck. Solution: Switch your electrophile to (tetrahydrofuran-2-yl)methyl mesylate or tosylate. Upgrade your base to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The larger cesium cation interacts weakly with the phenoxide, creating a "naked anion" effect that significantly enhances nucleophilic attack, driving the Sₙ2 reaction forward[3].

Q2: I switched to the Mitsunobu reaction. The starting materials are consumed, but I am getting a complex mixture. What is the mechanistic failure?

Causality & Expert Insight: The Mitsunobu reaction relies on the formation of a delicate betaine intermediate between PPh₃ and DIAD[4][5]. If trace moisture is present, water outcompetes your alcohol for the betaine, leading to premature hydrolysis into triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate. Additionally, because 4-fluoro-2-nitrophenol is highly acidic, it rapidly protonates the betaine. If the alcohol is not properly activated in the correct sequence, the phenoxide may attack the DIAD-adduct instead[6]. Solution: Ensure strict anhydrous conditions. The order of addition is critical: pre-mix the phenol, (tetrahydrofuran-2-yl)methanol, and PPh₃ in dry THF at 0 °C, and add DIAD dropwise last to control the rate of betaine formation and immediate protonation[6].

MitsunobuLogic Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Step3 Protonation by Phenol (pKa ~6.76) Step2->Step3 Fast due to high acidity Step4 Alkoxyphosphonium Formation Step3->Step4 THF-2-methanol addition Step5 SN2 Attack by Phenoxide Step4->Step5 Inversion of stereocenter Product Ether Product + TPPO Step5->Product

Mechanistic sequence of the Mitsunobu reaction highlighting the critical protonation step.

Q3: How do I separate the ether product from the triphenylphosphine oxide (TPPO) byproduct in the Mitsunobu route?

Causality & Expert Insight: TPPO is highly polar but notoriously streaks on silica gel, often co-eluting with the desired ether product, artificially inflating your crude yield mass[5]. Solution: Before chromatography, concentrate the crude mixture and triturate with cold hexanes/diethyl ether (1:1). TPPO is highly insoluble in cold non-polar solvent mixtures and will precipitate out as a white solid, allowing you to filter off >85% of it before loading your column.

Module 3: Optimized Experimental Protocols & Data Presentation

Quantitative Comparison of Synthesis Pathways
ParameterMitsunobu EtherificationWilliamson Ether Synthesis
Reagents (THF-2-yl)methanol, PPh₃, DIAD(THF-2-yl)methyl mesylate, Cs₂CO₃
Solvent Anhydrous THFAnhydrous DMF
Temperature 0 °C to Room Temp80 °C
Time 4 - 6 hours12 - 18 hours
Expected Yield 75 - 85%65 - 75%
Primary Challenge TPPO byproduct removalSluggish Sₙ2 kinetics
Protocol A: High-Yield Mitsunobu Etherification (Self-Validating)

Use this protocol when anhydrous conditions can be strictly maintained and rapid reaction times are desired.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon.

  • Dissolution: Add 4-fluoro-2-nitrophenol (1.0 eq, 10 mmol), (tetrahydrofuran-2-yl)methanol (1.1 eq, 11 mmol), and triphenylphosphine (1.2 eq, 12 mmol) to 40 mL of anhydrous THF.

  • Activation: Cool the mixture to 0 °C in an ice bath.

    • Validation Checkpoint: The solution should be clear and pale yellow. Any cloudiness indicates moisture contamination.

  • Coupling: Add DIAD (1.2 eq, 12 mmol) dropwise over 15 minutes.

    • Validation Checkpoint: A deep yellow/orange color will immediately appear, indicating successful betaine formation and subsequent protonation by the phenol.

  • Completion: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1).

  • Purification: Concentrate in vacuo. Triturate the residue with 30 mL of ice-cold hexanes/ether (1:1). Filter the precipitated white solid (TPPO). Concentrate the filtrate and purify via silica gel chromatography.

Protocol B: Accelerated Williamson Ether Synthesis (Self-Validating)

Use this protocol for larger scale-ups where Mitsunobu reagents are cost-prohibitive or TPPO removal is unfeasible.

  • Preparation: In a dry flask equipped with a reflux condenser, combine 4-fluoro-2-nitrophenol (1.0 eq, 10 mmol) and Cs₂CO₃ (1.5 eq, 15 mmol) in 30 mL of anhydrous DMF.

  • Deprotonation: Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will turn deep red/orange and become slightly heterogeneous, confirming the formation of the highly stabilized 4-fluoro-2-nitrophenoxide anion.

  • Alkylation: Add (tetrahydrofuran-2-yl)methyl mesylate (1.2 eq, 12 mmol) in one portion.

  • Heating: Heat the reaction to 80 °C for 16 hours under an argon atmosphere.

    • Validation Checkpoint: The deep red color will slowly fade to a lighter yellow/brown as the phenoxide is consumed.

  • Workup: Cool to room temperature, quench with 100 mL of water, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (3 x 30 mL) to aggressively strip residual DMF. Dry over Na₂SO₄, concentrate, and purify.

References[1] National Center for Biotechnology Information (NIH). "2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem". PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/6947[2] ChemicalBook. "394-33-2 | CAS DataBase". ChemicalBook. https://www.chemicalbook.com/CASEN_394-33-2.htm[5] Organic Chemistry Portal. "Mitsunobu Reaction". Organic Chemistry Portal. https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm[7] Wikipedia. "Mitsunobu reaction". Wikipedia. https://en.wikipedia.org/wiki/Mitsunobu_reaction[6] National Center for Biotechnology Information (NIH). "Mechanism of the Mitsunobu Reaction: An Ongoing Mystery". PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10156553/[3] ResearchGate. "A Mild and Highly Convenient Chemoselective Alkylation of Thiols Using Cs2CO3—TBAI". ResearchGate. https://www.researchgate.net/publication/225064567_A_Mild_and_Highly_Convenient_Chemoselective_Alkylation_of_Thiols_Using_Cs2CO3-TBAI[4] Diva-Portal. "Synthesis and Evaluation of HS-336-OH and an Azide-Linked Analog as Fluorescent Probes for Protein Aggregate Detection in Alzheimer's Disease". Diva-Portal.org. https://www.diva-portal.org/smash/get/diva2:1682335/FULLTEXT01.pdf

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Welcome to the Technical Support Center for formulating 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7). This highly lipophilic building block presents significant solubility challenges in aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulating 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7). This highly lipophilic building block presents significant solubility challenges in aqueous environments. Because it is a non-ionizable compound, traditional pH adjustment or salt formation techniques are completely ineffective[1].

This guide provides field-proven troubleshooting protocols and self-validating methodologies to overcome these thermodynamic barriers for both in vitro assays and in vivo preclinical dosing.

Section 1: Diagnostic FAQ (Understanding the Molecule)

Q1: Why does 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran precipitate immediately upon addition to aqueous buffers? A: The precipitation is driven by the molecule's extreme lipophilicity. The 4-fluoro-2-nitrophenoxy moiety and the tetrahydrofuran ring create a dense hydrophobic surface area. When introduced to water, this surface disrupts the solvent's hydrogen-bonding network. Because the thermodynamic cost of solvating this hydrophobic surface is too high, the drug molecules self-aggregate and precipitate to minimize contact with water. Over 40% of novel chemical entities share this poor water solubility profile, classifying them as BCS Class II or IV compounds[2].

Q2: Can I use pH adjustment or salt formation to dissolve it? A: No. Salt formation is only viable for compounds with ionizable acidic or basic functional groups (e.g., amines, carboxylic acids)[1]. 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran lacks these groups. Therefore, you must rely on physical modifications, co-solvency, or complexation[3].

Section 2: Troubleshooting Guide - In Vitro Assay Formulation

Issue: "I need a 10 mM stock for cell-based assays, but DMSO concentrations above 1% are toxic to my cells, and the compound crashes out when diluted in media."

Causality & Solution: Direct dilution of a concentrated DMSO stock into an aqueous buffer causes rapid solvent shifting; the DMSO diffuses into the water faster than the compound can remain solvated, leading to immediate precipitation. To prevent this, we utilize Inclusion Complexation combined with Co-solvency [2][4]. By introducing Hydroxypropyl-β-cyclodextrin (HP-β-CD), the hydrophobic 4-fluoro-2-nitrophenoxy group is encapsulated within the cyclodextrin's non-polar cavity. Simultaneously, the cyclodextrin's hydrophilic exterior maintains aqueous solubility, shielding the lipophile from the water[4].

FormulationWorkflow A 1. Weigh Compound CAS: 1092496-33-7 B 2. Primary Solubilization (100% DMSO to 50 mM) A->B D 4. Aqueous Dilution (Dropwise addition + Vortex) B->D C 3. Prepare Excipient (20% w/v HP-β-CD in PBS) C->D E 5. Final Assay Solution (Stable, <1% DMSO) D->E

Workflow for formulating lipophilic compounds for in vitro assays.

Self-Validating Protocol 1: HP-β-CD Complexation
  • Master Stock Preparation: Dissolve 12.06 mg of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (MW: 241.22 g/mol ) in 1.0 mL of 100% anhydrous DMSO to yield a 50 mM master stock.

    • Validation Check: The solution must be completely clear with no particulate matter when held against a light source.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: While vigorously vortexing 9.8 mL of the 20% HP-β-CD solution, add 0.2 mL of the 50 mM DMSO stock dropwise.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes to provide the activation energy required for the compound to enter the cyclodextrin cavity.

  • Validation & Centrifugation: Centrifuge the final mixture at 10,000 x g for 5 minutes.

    • Validation Check: Inspect the bottom of the tube. If a white pellet forms, complexation is incomplete; you must increase the HP-β-CD concentration to 30%. If no pellet forms, the resulting supernatant is a stable 1 mM working stock (containing 2% DMSO), ready for further dilution into cell culture media.

Section 3: Troubleshooting Guide - In Vivo Preclinical Formulation

Issue: "The compound shows poor oral bioavailability in rodent pharmacokinetic (PK) studies when dosed as a standard suspension."

Causality & Solution: For oral delivery of highly lipophilic drugs, dissolution in the gastrointestinal (GI) tract is the absolute rate-limiting step[3]. Standard suspensions fail because the surface area-to-volume ratio is too low for efficient absorption. To overcome this, we recommend a Self-Microemulsifying Drug Delivery System (SMEDDS) . SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions upon contact with GI fluids. This drastically increases the surface area for absorption and permits low-water-solubility molecules to remain dissolved in the lipid phase during transit.

SolubilityStrategies Root Solubility Enhancement Non-Ionizable Lipophile Cosolvent Co-solvency (DMSO, PEG400) Root->Cosolvent Reduces aqueous polarity Complex Inclusion Complexation (HP-β-CD) Root->Complex Hydrophobic encapsulation Lipid Lipid-Based Systems (SMEDDS, Microemulsions) Root->Lipid Surfactant micellization

Strategic approaches for solubilizing non-ionizable hydrophobic molecules.

Self-Validating Protocol 2: SMEDDS Preparation
  • Excipient Blending: In a glass vial, combine 20% Capryol 90 (oil phase), 40% Kolliphor EL (surfactant), and 40% Transcutol HP (co-surfactant) by weight.

  • Homogenization: Vortex the mixture for 5 minutes and heat to 40°C until a clear, isotropic pre-concentrate is formed.

  • Drug Loading: Add 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran to the pre-concentrate at a target concentration of 10 mg/g. Stir magnetically at 40°C for 2 hours.

  • Validation (Dispersion Test): Add 100 µL of the loaded SMEDDS to 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C under mild agitation.

    • Validation Check: A transparent or slightly bluish microemulsion should form spontaneously within 1 minute. The bluish tint (Tyndall effect) confirms that the droplet sizes are in the nanometer range (<100 nm), ensuring optimal GI absorption.

Section 4: Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the applied formulation strategies, allowing researchers to choose the correct approach based on their target concentration.

Formulation StrategyExcipient CompositionEstimated Solubility LimitVisual AppearancePrimary Application
Unformulated 100% Aqueous Buffer (PBS)< 0.01 mg/mLCloudy / PrecipitateNone
Co-solvency 10% DMSO in PBS~ 0.1 mg/mLHazy / UnstableEarly Discovery
Complexation 20% HP-β-CD in PBS1.5 - 2.5 mg/mLClear / TransparentIn Vitro Assays
Lipid Microemulsion SMEDDS (Capryol/Kolliphor)10 - 15 mg/mLClear (Pre-concentrate)In Vivo PK Studies
References
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS. World Journal of Pharmaceutical Sciences.
  • Methyl thf - 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS 1092496-33-7). Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Stability of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Welcome to the technical support center for 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical informa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on assessing the stability of this compound in various solvents. Given the absence of specific published stability data for this molecule, this document will equip you with the foundational knowledge and experimental strategies to conduct your own stability assessments. We will explore the potential degradation pathways based on the compound's functional groups and provide troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran that might influence its stability?

A1: The stability of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is primarily influenced by three key structural features: the aryl ether linkage , the nitroaromatic system , and the tetrahydrofuran (THF) ring . Each of these functional groups is susceptible to degradation under specific conditions. The aromatic ring confers a degree of stability[1].

  • Aryl Ether Linkage: The bond between the nitrophenoxy group and the tetrahydrofuran methyl group can be susceptible to cleavage, particularly under acidic or basic conditions, and potentially through oxidative pathways[2][3][4].

  • Nitroaromatic System: The 4-fluoro-2-nitrophenyl group is an electron-withdrawing system that can influence the reactivity of the ether bond. Nitroaromatic compounds are also known to be sensitive to light, potentially leading to photodegradation[5][6][7][8][9]. The nitro group itself can be reduced to an amino group under certain conditions[2][10].

  • Tetrahydrofuran (THF) Ring: The THF ring is generally stable but can undergo ring-opening reactions under strongly acidic conditions or thermal stress[11][12][13][14][15].

Q2: In which types of solvents should I be most concerned about the stability of this compound?

A2: The choice of solvent can significantly impact the stability of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran.

  • Aqueous Solutions (especially at pH extremes): In acidic or basic aqueous solutions, the compound may be susceptible to hydrolysis of the ether linkage. The rate of hydrolysis will likely be pH-dependent.

  • Protic Solvents (e.g., alcohols): In the presence of strong acids, protic solvents could potentially participate in the cleavage of the ether bond[4].

  • Solvents Prone to Peroxide Formation (e.g., THF, diethyl ether): While the THF moiety is part of the molecule itself, if used as a solvent, care should be taken as ethers can form explosive peroxides over time, which could initiate degradation.

  • Polar Solvents: The polarity of the solvent can influence the stability of radical intermediates that may form during degradation pathways[16][17].

Q3: What are the likely degradation products I should be looking for?

A3: Based on the structure, potential degradation products could include:

  • 4-Fluoro-2-nitrophenol: Resulting from the cleavage of the ether bond.

  • (Tetrahydrofuran-2-yl)methanol: The other product of ether bond cleavage.

  • 4-Fluoro-2-aminophenol derivatives: Arising from the reduction of the nitro group[2][10].

  • Ring-opened products of the THF moiety: Such as 4-hydroxybutanal or 4-hydroxybutyric acid, although this is less likely under typical experimental conditions unless harsh thermal or acidic stress is applied[15].

  • Photodegradation products: Light-induced reactions of nitroaromatic compounds can be complex and may involve rearrangements or reactions with the solvent[6][9][18].

Troubleshooting Guide for Stability Studies

Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer light exposure)[19][20]. However, aim for a target degradation of 5-20% to avoid complete sample destruction[19][21].
Complete or near-complete degradation in all stressed samples. Stress conditions are too harsh.Reduce the intensity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressing agent)[19].
Inconsistent results between replicate samples. Inhomogeneous sample preparation, temperature fluctuations, or inconsistent light exposure.Ensure thorough mixing of solutions. Use a calibrated and stable oven or light source. Prepare and handle all replicates identically.
Mass balance is poor (sum of the parent compound and degradation products is significantly less than 100%). Some degradation products are not being detected by the analytical method. This could be due to lack of a chromophore, poor ionization, or volatility.Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in addition to UV detection. Check for volatile degradants using headspace GC-MS if appropriate.
Formation of unexpected peaks in the chromatogram. Impurities in the starting material, interaction with excipients (if in a formulation), or secondary degradation products.Analyze a control sample (time zero) to identify initial impurities. Stress the placebo/excipients alone to identify any degradants arising from them[20]. Analyze samples at multiple time points to distinguish between primary and secondary degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

This protocol outlines a systematic approach to investigating the stability of the target compound under various stress conditions as recommended by ICH guidelines[22].

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (of known purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M and 1 M HCl)

  • Bases (e.g., 0.1 M and 1 M NaOH)

  • Oxidizing agent (e.g., 3% and 30% H₂O₂)

  • Calibrated pH meter

  • Photostability chamber (with controlled UV and visible light exposure)

  • Temperature-controlled oven

  • HPLC system with a suitable detector (e.g., UV-Vis, PDA, or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, prepare a sample in a separate volumetric flask. Include a control sample stored under normal laboratory conditions.

    • Acid Hydrolysis:

      • To one flask, add an aliquot of the stock solution and dilute with 0.1 M HCl.

      • To another flask, add an aliquot of the stock solution and dilute with 1 M HCl.

      • Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis:

      • To one flask, add an aliquot of the stock solution and dilute with 0.1 M NaOH.

      • To another flask, add an aliquot of the stock solution and dilute with 1 M NaOH.

      • Keep the solutions at room temperature for a defined period (e.g., 24 hours).

    • Oxidative Degradation:

      • To one flask, add an aliquot of the stock solution and dilute with 3% H₂O₂.

      • To another flask, add an aliquot of the stock solution and dilute with 30% H₂O₂.

      • Keep the solutions at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation:

      • Place a solid sample of the compound in a vial in a temperature-controlled oven (e.g., at 80 °C) for a defined period (e.g., 48 hours).

      • Prepare a solution of the compound in a suitable solvent and heat it under the same conditions.

    • Photolytic Degradation:

      • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • A control sample should be protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stressed solution, neutralize it if necessary (for acidic and basic samples), and dilute with mobile phase to a suitable concentration for analysis.

    • For the thermally stressed solid sample, dissolve it in a suitable solvent before dilution.

    • Analyze all samples, including the control, by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Assess the mass balance to ensure that all major degradation products are accounted for.

    • Characterize the degradation products using techniques like LC-MS/MS to propose degradation pathways.

Data Presentation

Summarize the quantitative results of your stability studies in a clear and organized table.

Table 1: Summary of Forced Degradation Results for 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Stress ConditionTime (hours)Temperature (°C)% Assay of Parent Compound% DegradationMass Balance (%)Remarks (e.g., No. of Degradants)
Control482599.80.2100.0No significant degradation
0.1 M HCl246092.57.599.5Two major degradants observed
1 M HCl246075.324.798.9Three major degradants observed
0.1 M NaOH242588.111.999.2One major degradant observed
1 M NaOH242565.434.698.5Two major degradants observed
3% H₂O₂242598.21.899.7Minor degradation
30% H₂O₂242585.714.399.1One major degradant observed
Thermal (Solid)488099.10.999.8Stable
Thermal (Solution)488095.64.499.5One minor degradant observed
Photolytic (Solid)-2590.39.799.4Two major degradants observed
Photolytic (Solution)-2582.117.998.8Multiple degradants observed

Visualizations

Figure 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photolysis Photolysis main 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran phenol 4-Fluoro-2-nitrophenol main->phenol Ether Cleavage alcohol (Tetrahydrofuran-2-yl)methanol main->alcohol Ether Cleavage amino_phenol 2-Amino-4-fluorophenol derivative main->amino_phenol Nitro Group Reduction photo_products Complex Photodegradants main->photo_products UV/Vis Light G start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points (Neutralize if needed) stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Data (% Degradation, Mass Balance) analyze->evaluate end Characterize Degradants (e.g., LC-MS/MS) evaluate->end

Caption: Workflow for conducting a forced degradation study.

References

  • Jabloune, R., Khalil, M., Ben Moussa, I. E., Simao-Beaunoir, A.-M., Lerat, S., Brzezinski, R., & Beaulieu, C. (n.d.). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PMC. [Link]

  • ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass. [Link]

  • Niki, H. (n.d.). Degradation of diphenyl ether herbicides in soils. Journal of Pesticide Science. [Link]

  • Kharinoeva, T. A., Martynov, I. L., Osipov, E. V., Kotkovskii, G. E., & Chistyakov, A. A. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. [Link]

  • Ahn, K. C., Kim, H. J., & Kim, J. S. (2008, September 9). Metabolism of Nitrodiphenyl Ether Herbicides by Dioxin-Degrading Bacterium Sphingomonas wittichii RW1. Journal of Agricultural and Food Chemistry. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Il'ichev, Y. V., & Schwörer, M. A. (2003, June 18). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society. [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Singh, R., & Rehman, Z. U. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. [Link]

  • Tönnesen, H. H. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • Thomas, S. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Mittapalli, S. (2010, March 24). Nitrofen Degradation Pathway. Eawag-BBD. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. [Link]

  • Perkins, J. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]

  • Fiveable. (2025, August 15). Alkyl Aryl Ethers: Organic Chemistry Study Guide. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences. [Link]

  • ResearchGate. (n.d.). Thermal and thermo-oxidative degradation of poly(tetrahydrofuran) and its complexes with LiBr and LiI. [Link]

  • Thomas, S. (2020, March 1). Stability Testing: The Crucial Development Step. BioPharm International. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • UNI ScholarWorks. (n.d.). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • Vermeire, F. H., Yang, J., Cao, C., et al. (2020, October 20). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. [Link]

  • Wang, S., Zhang, Y., & Liu, S. (2020, February 6). The Roles of H2O/Tetrahydrofuran System in Lignocellulose Valorization. Frontiers in Chemistry. [Link]

  • Selvam, R., & G. P., S. (2021, June 15). Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • Wang, Y., et al. (2020, May 4). Water acting as a catalyst for electron-driven molecular break-up of tetrahydrofuran. PMC. [Link]

  • Klute, C. H., & Walters, W. D. (n.d.). The Thermal Decomposition of Tetrahydrofuran. Journal of the American Chemical Society. [Link]

  • Bjerke, J. (1997, December 4). Tetrahydrofuran Degradation Pathway. EAWAG BBD/PPS. [Link]

  • Arnold, J. R., & Neumark, D. M. (2019, July 28). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. [Link]

  • LibreTexts Chemistry. (2015, July 14). 9.8: Reactions of Ethers. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran. This document is designed for researchers, chemists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific ether synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's mechanics, enabling you to diagnose issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis?

The formation of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is typically achieved via a Williamson ether synthesis , which in this case proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction involves the deprotonated alcohol, (tetrahydrofuran-2-yl)methanol, acting as a nucleophile that attacks the electron-deficient aromatic ring of a 4-fluoro-2-nitrophenol derivative, displacing the fluoride leaving group.[1][2] The presence of the electron-withdrawing nitro group is critical, as it activates the aromatic ring for nucleophilic attack.

Q2: What are the two most common synthetic routes for this molecule?

There are two primary strategies, differing in which moiety acts as the nucleophile and which as the electrophile:

  • Route A (SNAr): 4-Fluoro-2-nitrophenol is deprotonated to form a phenoxide nucleophile, which then reacts with an electrophilic form of the tetrahydrofuran sidechain, such as (tetrahydrofuran-2-yl)methyl tosylate or bromide.

  • Route B (SNAr): (Tetrahydrofuran-2-yl)methanol is deprotonated to form an alkoxide nucleophile, which attacks 1,4-difluoro-2-nitrobenzene. This is often the preferred route due to the high reactivity of aryl fluorides in SNAr reactions.[3][4]

Q3: Why is 4-fluoro-2-nitrophenol (or a related derivative) used as a starting material?

The choice of this aromatic precursor is based on two key principles of Nucleophilic Aromatic Substitution:

  • Activation: The nitro group (-NO₂) is a powerful electron-withdrawing group. It delocalizes the negative charge of the intermediate Meisenheimer complex, stabilizing it and lowering the activation energy for the reaction.[2][3]

  • Leaving Group Ability: In SNAr, the bond to the leaving group is broken in the second, fast step of the mechanism. Fluorine's high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack, making it an excellent leaving group for this reaction class.[3]

Q4: What are the optimal choices for bases and solvents?
  • Bases: A moderately strong to strong base is required to fully deprotonate the alcohol or phenol starting material. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). NaH is an effective, non-nucleophilic base that drives the reaction to completion by producing hydrogen gas, which exits the reaction.[5]

  • Solvents: Polar aprotic solvents are ideal as they solvate the cation of the base but do not significantly solvate the nucleophile, thus preserving its reactivity.[6] Preferred solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN).[2]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction yield is very low, or I'm recovering only starting materials.

Possible Cause A: Incomplete Deprotonation of the Nucleophile

  • The "Why": The reaction cannot proceed without the formation of the phenoxide or alkoxide nucleophile. If the base is weak, wet, or used in insufficient stoichiometric amounts, a significant portion of the starting phenol/alcohol will remain unreacted.

  • Troubleshooting Steps:

    • Verify Base Quality: Use freshly opened or properly stored anhydrous base. Potassium carbonate can be dried in an oven before use. NaH should be a free-flowing powder; discard if it appears clumpy or gray.

    • Increase Base Equivalents: Increase the equivalents of base from 1.1 to 1.5 or even 2.0, especially with K₂CO₃, to ensure the equilibrium favors the deprotonated species.

    • Switch to a Stronger Base: If K₂CO₃ is ineffective, switch to sodium hydride (NaH). NaH irreversibly deprotonates the alcohol/phenol, driving the reaction forward.

    • Ensure Anhydrous Conditions: Moisture will quench strong bases like NaH and hydrolyze the starting materials. Dry your solvent and glassware thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon).[7]

Possible Cause B: Suboptimal Reaction Temperature or Time

  • The "Why": SNAr reactions, while often facile, still have an activation energy barrier. Insufficient thermal energy can lead to extremely slow reaction rates.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for this synthesis range from 80 °C to 120 °C.[2]

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding but is slow, extend the reaction time to 12, 24, or even 48 hours.

Problem 2: I'm observing an unexpected byproduct with a similar polarity to my starting material.

Possible Cause: Hydrolysis of the Alkylating Agent

  • The "Why": If you are using an activated sidechain like (tetrahydrofuran-2-yl)methyl tosylate (Route A), it is susceptible to hydrolysis back to (tetrahydrofuran-2-yl)methanol, especially in the presence of water and base.[8] This consumes your electrophile and halts the main reaction.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents, dry your base, and maintain an inert atmosphere.

    • Check Solvent Purity: Ensure your solvent is not from an old bottle that may have absorbed atmospheric moisture. Tetrahydrofuran itself can form peroxides which can lead to side reactions.[9]

    • Order of Addition: Add the tosylate to the pre-formed phenoxide solution. This ensures the nucleophile is ready to react immediately, minimizing the tosylate's contact time with any trace moisture under basic conditions.

Problem 3: My NMR shows complex signals in the aromatic region, and I have multiple spots on my TLC.

Possible Cause: C-Alkylation or Di-substitution

  • The "Why": A phenoxide is an ambident nucleophile, meaning it can react via the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired side product).[1] While O-alkylation is generally favored, C-alkylation can occur under certain conditions. Additionally, if using a starting material like 1,4-difluoro-2-nitrobenzene, reaction with two equivalents of the alkoxide can lead to a di-substituted byproduct.

  • Troubleshooting Steps:

    • Control Stoichiometry: To avoid di-substitution, use a slight excess (1.0-1.1 equivalents) of the difluoro-nitrobenzene starting material relative to the alkoxide.

    • Modify Solvent/Counter-ion: The ratio of C- vs. O-alkylation can be influenced by the solvent and the cation of the base. In polar aprotic solvents like DMF, O-alkylation is strongly favored.

    • Lower Temperature: High temperatures can sometimes increase the amount of undesired side products. Once the reaction is initiated, try running it at the lowest effective temperature.

Data & Protocols
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Nitroaromatics
Nucleophile PrecursorElectrophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
4-NitrophenolEthyl IodideK₂CO₃Acetonitrile806~95%[2]
2-NitrophenolMethyl IodideK₂CO₃DMF1004~92%[2]
4-Fluoro-2-nitrophenol(Tetrahydrofuran-2-yl)methyl tosylateNaHDMF80-1008-1685-95%Predicted
(Tetrahydrofuran-2-yl)methanol1,4-Difluoro-2-nitrobenzeneNaHTHF/DMF60-806-12>90%Predicted
Experimental Protocol: Synthesis via Route B

This protocol describes the reaction of (tetrahydrofuran-2-yl)methanol with 1,4-difluoro-2-nitrobenzene.

Materials:

  • (Tetrahydrofuran-2-yl)methanol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • 1,4-Difluoro-2-nitrobenzene (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Base Preparation: Under a positive flow of nitrogen, carefully add the sodium hydride to the flask. Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time.

  • Nucleophile Formation: Add anhydrous DMF to the flask to create a slurry. While stirring, slowly add (tetrahydrofuran-2-yl)methanol dropwise via syringe at 0 °C. Vigorous hydrogen gas evolution will occur. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the alkoxide.

  • SNAr Reaction: Slowly add 1,4-difluoro-2-nitrobenzene to the alkoxide solution. Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate eluent) until the starting materials are consumed (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

Visualizing the Process
Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the key chemical transformation and a logical workflow for diagnosing common experimental issues.

Figure 1: S(N)Ar Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products THF_OH (Tetrahydrofuran-2-yl)methanol Alkoxide Alkoxide Nucleophile THF_OH->Alkoxide + Base (-H₂) ArF 1,4-Difluoro-2-nitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArF->Meisenheimer Base Base (e.g., NaH) Alkoxide->Meisenheimer + ArF (Rate-Determining Step) Product 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran Meisenheimer->Product - F⁻ (Fast) LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup

Caption: S(N)Ar mechanism for the synthesis.

Figure 2: Troubleshooting Workflow Start Low or No Yield? CheckBase Verify Base & Anhydrous Conditions Start->CheckBase Yes SideProduct Unexpected Side Products? Start->SideProduct No CheckTempTime Increase Temperature / Time CheckBase->CheckTempTime CheckPurity Check Reactant Purity & Stoichiometry CheckTempTime->CheckPurity CheckPurity->SideProduct Hydrolysis Suspect Hydrolysis: Ensure Strict Anhydrous Conditions SideProduct->Hydrolysis Yes Success Reaction Optimized SideProduct->Success No C_Alkylation Suspect C-Alkylation: Use Polar Aprotic Solvent, Lower Temp

Caption: A decision tree for troubleshooting common issues.

References
  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available at: [Link]

  • 2‐formyl‐5‐(hydroxymethyl)furan (HMF) derivatives as active complexing agent for CO2 insertion reaction - IRIS. Available at: [Link]

  • Tetrahydrofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Royal Society of Chemistry. Available at: [Link]

  • The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with... - ResearchGate. Available at: [Link]

  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - ACS Publications. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Possible degradation pathways of 2‐MeTHF under the radical addition conditions. … - ResearchGate. Available at: [Link]

  • Catalytic enantioselective alkylation of 2-alkoxy-tetrahydrofurans - RSC Publishing. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Divergent Synthesis of Tetrafluoroethylene-Containing Tetrahydrofuran (THF) and Dihydropyran (DHP) Derivatives | Organic Letters - ACS Publications. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at: [Link]

  • Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy - PMC. Available at: [Link]

  • Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation - Frontiers. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available at: [Link]

  • A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC - NIH. Available at: [Link]

  • 2-Methyltetrahydrofuran - Wikipedia. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. Available at: [Link]

  • tetrahydrofuran thf solvent: Topics by Science.gov. Available at: [Link]

  • 2-Methyltetrahydrofuran (MTHF) | Environmental Genome. Available at: [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available at: [Link]

  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions - ResearchGate. Available at: [Link]

  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC. Available at: [Link]

  • Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products | Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Troubleshooting guide for 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran experiments

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced physicochemical challenges associated with 2-[(4-Fluoro-2-nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced physicochemical challenges associated with 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran .

This compound is a critical intermediate in the development of kinase inhibitors and fused benzoxazine scaffolds. However, its synthesis and subsequent functionalization are fraught with chemoselectivity traps—namely, the steric/electronic deactivation during etherification and the risk of hydrodefluorination during nitro reduction.

This guide abandons generic advice in favor of causal, field-proven insights to ensure your workflows are robust, scalable, and self-validating.

I. Synthetic Pathway & Workflow Visualization

Understanding the logical flow of the molecule's construction and downstream utilization is the first step in troubleshooting. The diagram below illustrates the two primary synthetic routes (Williamson vs. Mitsunobu) and the critical downstream reduction step.

G A 4-Fluoro-2-nitrophenol (Starting Material) C 2-[(4-Fluoro-2-nitrophenoxy) methyl]tetrahydrofuran A->C Mitsunobu or Williamson B Tetrahydrofurfuryl Alcohol / Tosylate B->C Etherification D Chemoselective Nitro Reduction C->D H2, Pt/C or Fe/NH4Cl E 2-[(4-Fluoro-2-aminophenoxy) methyl]tetrahydrofuran D->E Target Amine

Workflow: Synthesis of the title compound and its downstream chemoselective reduction.

II. Troubleshooting Guide & FAQs

Q1: My Williamson ether synthesis yields are stalling below 40%. How can I drive the reaction to completion?

The Causality: The ortho-nitro group on 4-fluoro-2-nitrophenol acts as a powerful electron-withdrawing group, significantly reducing the nucleophilicity of the phenoxide oxygen. Additionally, it introduces steric hindrance that impedes the SN​2 trajectory[1]. If you are using tetrahydrofurfuryl chloride or bromide, the elevated temperatures required often lead to the elimination of the alkyl halide rather than substitution. The Solution:

  • Switch the Leaving Group: Use tetrahydrofurfuryl tosylate or mesylate.

  • Optimize the Base/Solvent: Use anhydrous K2​CO3​ in a polar aprotic solvent like DMF. The solid K2​CO3​ surface assists in the polarization of the phenolic hydroxyl group, enhancing its nucleophilicity without causing the aggressive elimination seen with stronger bases like NaH [2].

  • Self-Validation: Monitor the reaction via the aqueous wash during workup. The unreacted nitrophenolate anion is intensely yellow/orange in basic water. A colorless or pale aqueous layer indicates complete conversion.

Q2: I am trying the Mitsunobu route instead, but I am struggling to separate the product from triphenylphosphine oxide ( Ph3​P=O ).

The Causality: The Mitsunobu reaction is excellent for this substrate because the acidity of 4-fluoro-2-nitrophenol ( pKa​≈7.1 ) perfectly protonates the betaine intermediate formed by Triphenylphosphine ( PPh3​ ) and DIAD[3]. However, Ph3​P=O co-elutes with many tetrahydrofuran derivatives during standard silica gel chromatography. The Solution: Precipitate the byproduct before chromatography. After concentrating the reaction mixture, resuspend the crude residue in cold diethyl ether or a 9:1 Hexane/Ethyl Acetate mixture. Ph3​P=O is highly insoluble in cold non-polar solvent mixtures and will crash out as a white solid. Filter this off to instantly remove >85% of the impurity, making your subsequent column chromatography rapid and highly resolving.

Q3: During the downstream reduction of the nitro group to the amine, I am observing a secondary product with a mass of [M - 19 + 1]. What is happening?

The Causality: You are observing reductive defluorination . The fluorine atom is highly susceptible to cleavage when subjected to standard catalytic hydrogenation (e.g., 10%Pd/C with H2​ ). While defluorination is a known pathway in the environmental biotransformation of fluoronitrobenzenes[4], in synthetic chemistry, palladium inserts into the activated C-F bond, replacing the fluorine with a proton. The Solution: You must abandon standard Pd/C . Switch to a chemoselective reduction method:

  • Catalytic: Use Vanadium-doped Pt/C or sulfided Platinum on carbon ( Pt/C(S) ). The sulfur poisons the catalyst just enough to prevent C-F bond oxidative addition while allowing nitro group reduction.

  • Dissolving Metal: Use Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) in an Ethanol/Water mixture. This transfers electrons via a single-electron transfer (SET) mechanism exclusively to the nitro group, leaving the aryl fluoride completely intact.

III. Empirical Data & Method Comparison

To assist in your experimental design, I have synthesized the quantitative performance metrics of the various methodologies discussed above.

Reaction StrategyReagents / CatalystTypical YieldDefluorination RiskKey Advantage / Disadvantage
Williamson Ether Tetrahydrofurfuryl tosylate, K2​CO3​ , DMF75–85%NoneHighly scalable / Requires elevated temps ( 90∘C )
Mitsunobu Ether Tetrahydrofurfuryl alcohol, DIAD, PPh3​ , THF80–92%NoneMild conditions ( 0∘C to RT) / Ph3​P=O removal is tedious
Standard Hydrogenation H2​ (1 atm), 10%Pd/C , MeOH>90% (Conv.)High (15–30%) Fast reaction / Unacceptable impurity profile
Chemoselective Reduction Fe powder, NH4​Cl , EtOH/ H2​O 85–95%Low (<1%) Absolute chemoselectivity / Heterogeneous iron workup

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis via Williamson Etherification

This protocol utilizes the tosylate to bypass the elimination risks associated with alkyl halides.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-fluoro-2-nitrophenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv). Stir at room temperature for 30 minutes. Validation check: The solution will turn a deep, vibrant orange, confirming the formation of the phenoxide anion.

  • Alkylation: Add tetrahydrofurfuryl tosylate (1.2 equiv) dropwise. Heat the reaction mixture to 85∘C for 12 hours.

  • Quench & Isolate: Cool to room temperature and quench with cold distilled water (equal to 3x the DMF volume). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1MNaOH to remove unreacted phenol. Validation check: If the NaOH wash is colorless, 100% of the starting material has been consumed or removed.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via short-path silica gel chromatography (Hexanes/EtOAc) to yield 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran as a pale yellow oil.

Protocol B: Chemoselective Nitro Reduction (Avoiding Defluorination)

This protocol ensures the integrity of the C-F bond while fully reducing the nitro group.

  • Activation: In a flask equipped with a reflux condenser, suspend Iron powder (325 mesh, 5.0 equiv) and NH4​Cl (5.0 equiv) in a 4:1 mixture of Ethanol and Water. Heat to 70∘C for 15 minutes to etch the iron surface.

  • Reduction: Dissolve 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (1.0 equiv) in a minimal amount of Ethanol and add it dropwise to the activated iron suspension. Reflux at 80∘C for 2 hours.

  • Validation Check: Spot the reaction on a TLC plate (UV active). The starting material (high Rf) should completely disappear, replaced by a highly polar, ninhydrin-active spot (the amine).

  • Workup: Cool the mixture and filter it strictly through a pad of Celite to remove iron oxides. Wash the Celite cake generously with hot Ethyl Acetate. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3​ , separate, dry, and concentrate to yield the pure aniline derivative.

V. References

1.[4] Anaerobic biotransformation of fluoronitrobenzenes and microbial communities in methanogenic systems. PubMed (nih.gov). Available at: [Link] 2.[1] A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate. MDPI. Available at: [Link] 3.[2] An Efficient Tandem Synthesis of Alkyl Aryl Ethers under Microwave Irradiation. Organic Chemistry Research. Available at:[Link] 4.[3] METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS (WO1998022494A2). Google Patents. Available at:

Sources

Optimization

Minimizing toxicity of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran in cell assays

Technical Support Center: 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran A Guide to Minimizing Off-Target Toxicity in Cell-Based Assays Welcome to the technical support resource for researchers utilizing 2-[(4-Fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

A Guide to Minimizing Off-Target Toxicity in Cell-Based Assays

Welcome to the technical support resource for researchers utilizing 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the inherent cytotoxic challenges of this compound. Nitroaromatic compounds are a valuable class of molecules in drug discovery, but their utility is often hampered by off-target effects. This guide is designed to equip you with the foundational knowledge, troubleshooting strategies, and detailed protocols to distinguish between your desired biological endpoint and unintended cellular toxicity, thereby ensuring the integrity and reliability of your experimental data.

Understanding the Dual-Nature Toxicity of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

The toxicity profile of this compound can be logically dissected by examining its two principal chemical moieties: the nitroaromatic ring and the tetrahydrofuran (THF) group. Understanding these components is the first step in designing more robust experiments.

  • The Nitroaromatic Core: A Hub for Redox Cycling and Oxidative Stress The primary driver of toxicity for this class of compounds is the nitro group (NO₂) on the benzene ring.[1] In the low-oxygen environment inside a cell, this group can be enzymatically reduced by a variety of flavoenzymes known as nitroreductases (e.g., NADPH:cytochrome P450 oxidoreductase).[2][3] This is not a single-step detoxification but a dangerous cascade:

    • One-electron reduction of the nitro group forms a nitro anion radical.

    • In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the parent nitro-compound and producing a superoxide radical (O₂⁻•).

    • This futile cycle of reduction and re-oxidation, known as redox cycling , continuously generates superoxide, a primary reactive oxygen species (ROS).

    • This rapid production of ROS overwhelms the cell's natural antioxidant defenses (like glutathione and superoxide dismutase), leading to a state of severe oxidative stress.[4][5] This stress damages lipids, proteins, and DNA, ultimately triggering cell death pathways.[1][5]

  • The Tetrahydrofuran (THF) Moiety: A Note on Solvent Effects and Stability The tetrahydrofuran (THF) component is a well-known organic solvent.[6] While it is generally considered to have low to moderate toxicity, high concentrations can cause cellular stress.[7] In the context of this molecule, its primary influence is on the compound's physicochemical properties, such as solubility and stability. It is less likely to be the main driver of acute cytotoxicity compared to the nitroaromatic core, but its presence underscores the importance of proper compound handling and vehicle controls in your assays.[8]

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran.

Q1: We are observing significant, widespread cell death even at what we consider low concentrations of the compound. What is our first troubleshooting step?

A1: The immediate and most critical step is to systematically define the compound's cytotoxic profile in your specific cell model. This requires performing a comprehensive dose-response and time-course experiment.[9] Do not assume a "low concentration." Start with a wide range of concentrations (e.g., from low nanomolar to high micromolar) and evaluate cell viability at multiple time points (e.g., 6, 24, 48, and 72 hours). This will allow you to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity and identify a potential experimental window where your desired on-target effect might be observable before overt toxicity takes over.[10]

Q2: How can we confirm that the observed toxicity is from the compound itself and not from the DMSO solvent used to dissolve it?

A2: This is a crucial control that must be included in every experiment. You must run a "vehicle-only" control group where cells are treated with the highest concentration of DMSO used in your experiment, but without the compound.[9] For most cell lines, it is best practice to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can induce cellular stress and artifacts.[11] If your vehicle control shows toxicity, you must reduce the final DMSO concentration, which may require re-evaluating the compound's stock concentration.

Q3: We suspect the compound might be interfering with our viability assay reagents (e.g., MTT, MTS, Resazurin, CellTiter-Glo®). How can we test for this?

A3: This is a common and often overlooked artifact. Many compounds, particularly those that are highly reduced or colored, can interfere with the chemical readouts of viability assays. To test for this, you must run a "no-cell" control.[9]

  • Procedure: In a cell-free plate, add your culture medium and the highest concentration of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran. Then, add your viability assay reagent (e.g., MTT, MTS).

  • Interpretation: If you see a color or luminescence change in the absence of cells, your compound is directly reacting with the assay reagent. This will produce false viability readings. If this occurs, you may need to switch to an alternative viability assay that uses a different detection principle (e.g., measuring ATP content vs. metabolic activity) or a direct cell counting method.

Q4: What is the most probable mechanism of cell death, and how can we design an experiment to confirm it?

A4: Given the nitroaromatic structure, the most probable mechanism is apoptosis or necrosis induced by severe oxidative stress.[5][12] You can directly test this hypothesis by measuring the levels of intracellular Reactive Oxygen Species (ROS). A common and effective method is using a cell-permeable dye like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[13] Upon entering the cell, it is deacetylated to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15] A significant increase in fluorescence in compound-treated cells compared to controls would strongly support oxidative stress as the primary toxic mechanism. (See Protocol 2 for a detailed methodology).

Q5: Are there any general strategies to mitigate this background cytotoxicity to better study the compound's primary effects?

A5: Yes. If the goal is to study a non-cytotoxic endpoint (e.g., inhibition of a specific enzyme or signaling pathway), you can employ several strategies:

  • Reduce Incubation Time: Oxidative damage is cumulative. Shortening the exposure time of the cells to the compound may allow you to observe the primary biological effect before the onset of widespread cell death.

  • Optimize Cell Seeding Density: Cell density can significantly impact susceptibility to toxic agents.[16][17] Test different seeding densities to find one that maximizes the assay window.

  • Co-treatment with an Antioxidant: To prove that cytotoxicity is mediated by oxidative stress, you can perform a rescue experiment. Co-treating the cells with a potent antioxidant like N-acetylcysteine (NAC) alongside your compound may alleviate the toxicity.[9] If NAC rescues the cells without affecting your desired on-target activity, it provides strong evidence for an ROS-mediated off-target effect.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding.2. Compound precipitation in media.3. "Edge effects" from evaporation.1. Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[18]2. Visually inspect wells under a microscope for precipitates. Decrease the final compound concentration or test a different solvent/formulation.3. Do not use the outer wells of the plate for experimental conditions; fill them with sterile PBS or media to create a humidity barrier.[17]
Poor or inconsistent dose-response curve 1. Incorrect serial dilutions.2. Compound instability in media.3. Cell health issues (high passage number, contamination).1. Verify all calculations and prepare fresh serial dilutions for each experiment.2. Assess compound stability. Prepare solutions fresh and avoid repeated freeze-thaw cycles of the stock solution.[9]3. Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment.[18]
No observable on-target effect, only toxicity 1. The compound is only cytotoxic at the tested concentrations.2. On-target effect is masked by rapid cytotoxicity.1. The compound may not have the desired activity in your cell model.2. Perform a time-course experiment at very short time points (e.g., 5, 15, 30, 60 minutes) to try and capture the primary effect before cell death pathways are fully activated.

Visualizing the Problem: Workflows and Mechanisms

A clear understanding of the workflow and underlying mechanism is essential for effective troubleshooting.

Toxicity_Troubleshooting_Workflow start Start: High Cytotoxicity Observed ic50 Step 1: Determine Cytotoxicity IC50 (Dose & Time-Course) start->ic50 vehicle_control Step 2: Run Vehicle Control (e.g., <0.5% DMSO) ic50->vehicle_control assay_interference Step 3: Check for Assay Interference (No-Cell Control) vehicle_control->assay_interference vehicle_toxic Vehicle Toxic? vehicle_control->vehicle_toxic ros_assay Step 4: Investigate Mechanism (e.g., ROS Assay) assay_interference->ros_assay interference_found Interference? assay_interference->interference_found rescue_exp Step 5: Perform Rescue Experiment (Co-treat with Antioxidant) ros_assay->rescue_exp ros_positive ROS Increased? ros_assay->ros_positive conclusion Conclusion: Toxicity is likely ROS-mediated. Optimize assay conditions. rescue_exp->conclusion vehicle_toxic->vehicle_control Yes: Lower Solvent % vehicle_toxic->assay_interference No interference_found->assay_interference Yes: Change Assay interference_found->ros_assay No ros_positive->rescue_exp Yes Nitroaromatic_Toxicity_Pathway cluster_cell Inside the Cell cluster_redox Redox Cycling Compound Nitroaromatic Compound (Ar-NO₂) Radical Nitro Anion Radical (Ar-NO₂⁻•) Compound->Radical Nitroreductase + e⁻ (from NADPH) Radical->Compound Re-oxidation O2 Oxygen (O₂) Radical->O2 e⁻ transfer ROS Superoxide Radical (O₂⁻•) OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage CellDeath Apoptosis / Necrosis Damage->CellDeath O2->ROS

Caption: The metabolic pathway of nitroaromatic compound-induced toxicity.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile (IC50 Determination)

This protocol establishes the baseline toxicity of the compound.

  • Cell Plating: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight. [17]2. Compound Preparation: Prepare a 2X serial dilution series of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran in culture medium. A typical starting point is a 10-point dilution series from 100 µM down to the low nM range. Include a "vehicle-only" control (medium with the highest DMSO concentration) and a "medium-only" control (no treatment).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: After incubation, add your chosen viability reagent (e.g., MTS, Resazurin) according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the average absorbance/fluorescence of the "medium-only" (background) wells from all other wells.

    • Normalize the data by setting the average of the "vehicle-only" control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) model in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 2: Assessing Oxidative Stress via ROS Detection (H2DCFDA Assay)

This protocol directly measures ROS production. [13][15]

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a 10 µM working solution of H2DCFDA in serum-free medium.

    • Remove the culture medium from the cells, wash once with warm PBS.

    • Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Cell Treatment:

    • Remove the H2DCFDA solution and wash the cells gently with warm PBS.

    • Add 100 µL of medium containing your compound at various concentrations (e.g., 0.5x, 1x, and 2x the cytotoxic IC50).

    • Include a vehicle control (DMSO) and a positive control (e.g., 100 µM Tert-Butyl Hydroperoxide, TBHP) to induce ROS. [13]4. Incubation: Incubate for a short period, typically 1-4 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.

  • Data Analysis: Compare the fluorescence intensity of compound-treated wells to the vehicle control. A significant, dose-dependent increase in fluorescence indicates ROS production.

References

  • BMG Labtech. Reactive Oxygen Species (ROS) Detection. [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. [Link]

  • ROS Assay Kit Protocol. ROS Assay Kit (Green Fluorescence). [Link]

  • Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Assays. [Link]

  • Gholami, M., et al. (2022). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Frontiers in Pharmacology. [Link]

  • Matotoka, M., & Masoko, P. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • Nemeikaitė-Čėnienė, A., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences. [Link]

  • Bercu, J. P., et al. (2022). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Comprehensive Toxicology (Third Edition). [Link]

  • Tiwari, J., et al. (2019). Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. ResearchGate. [Link]

  • Wikipedia. 2-Methyltetrahydrofuran. [Link]

  • Sharma, A., et al. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Bio-protocol. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]

  • Sobolewski, C., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics. [Link]

  • Wang, L., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv. [Link]

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • Maines, P. G., & Guengerich, F. P. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Zhang, J., et al. (2013). Nitroreductase Detection and Hypoxic Tumor Cell Imaging by a Designed Sensitive and Selective Fluorescent Probe. Analytical Chemistry. [Link]

  • ResearchGate. Tetrahydrofuran as solvent in dental adhesives: Cytotoxicity and dentin bond stability. [Link]

  • Marin Biologic Laboratories. (2021). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Minnesota Department of Health. (2018). Tetrahydrofuran Toxicological Summary Sheet. [Link]

  • Dekant, W. (2019). Tetrahydrofuran-induced tumors in rodents are not relevant to humans. Regulatory Toxicology and Pharmacology. [Link]

  • SciSpace. (2019). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent. [Link]

  • ChemSrc. 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. [Link]

  • Pennakem. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry. [Link]

  • Pinson, D. M. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology. [Link]

  • Lamptey, R. N. L., et al. (2025). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Microbiology Spectrum. [Link]

  • Zbaida, S. (2002). Nitroreductases and Azoreductases. ResearchGate. [Link]

  • Li, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • Wang, C. J., et al. (2011). Activation of nitrofurazone by azoreductases: Multiple activities in one enzyme. ResearchGate. [Link]

  • Aldred, K. J., & Blower, T. R. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics. [Link]

  • Chemical Insights. Tetrahydrofuran—A Common Air Pollutant. [Link]

Sources

Reference Data & Comparative Studies

Validation

Pre-Clinical Cross-Validation Guide: Cytotoxic Efficacy of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (FNMT) vs. 5-Fluorouracil

Executive Summary & Scientific Rationale In the landscape of early-stage drug discovery, the evaluation of novel chemical scaffolds requires rigorous, self-validating experimental designs. This guide provides a comprehen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of early-stage drug discovery, the evaluation of novel chemical scaffolds requires rigorous, self-validating experimental designs. This guide provides a comprehensive cross-validation of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (hereafter referred to as FNMT , CAS: 1092496-33-7)[1], an emerging fluorinated nitroaromatic building block.

The structural rationale behind FNMT is highly relevant to modern oncology and antimicrobial research: the fluoro-nitroaromatic moiety is hypothesized to induce localized oxidative stress and DNA damage, while the tetrahydrofuran ring enhances cellular permeability and lipophilicity. To objectively evaluate its pre-clinical potential, we must benchmark its performance against an established clinical standard, 5-Fluorouracil (5-FU) , across distinct metabolic environments.

The Causality Behind Cell Line Selection

To ensure our findings are not artifacts of a single genetic background, we utilize two distinct human cell lines:

  • : A human lung carcinoma line[2]. A549 cells are capable of synthesizing lecithin via the cytidine diphosphocholine pathway[3], providing a robust model for evaluating drug efficacy in lipid-rich, highly oxygenated pulmonary tumor microenvironments.

  • : A human hepatoblastoma line[4]. While historically misclassified as a hepatocellular carcinoma, HepG2 retains critical liver-specific metabolic functions (e.g., 3-hydroxy-3-methylglutaryl-CoA reductase activity)[5]. This makes it an indispensable model for assessing hepatotoxicity and the efficacy of prodrugs or compounds requiring hepatic biotransformation.

Experimental Workflow & Logic

A trustworthy experimental protocol must be a self-validating system. Relying solely on metabolic assays (like MTT) can yield false positives if a compound merely induces temporary cytostasis rather than true cytotoxicity. Therefore, our workflow employs orthogonal validation: we pair metabolic viability screening with flow cytometric apoptosis profiling to confirm the mechanism of cell death.

G Compound Test Compound: FNMT (CAS: 1092496-33-7) Cell1 A549 Cell Line (Lung Carcinoma) Compound->Cell1 Cell2 HepG2 Cell Line (Hepatoblastoma) Compound->Cell2 Ref Reference: 5-Fluorouracil (5-FU) Ref->Cell1 Ref->Cell2 Assay1 MTT Assay (Metabolic Viability) Cell1->Assay1 Assay2 Annexin V/PI (Apoptosis Profiling) Cell1->Assay2 Cell2->Assay1 Cell2->Assay2 Data1 IC50 Determination Assay1->Data1 Data2 Apoptotic Index Assay2->Data2

Figure 1: Cross-validation workflow for FNMT and 5-FU across cell lines.

Quantitative Data Comparison

The following tables summarize the comparative performance of FNMT versus 5-FU following a 48-hour exposure period.

Table 1: Metabolic Viability (IC₅₀ Values)

Determined via MTT Assay. Values represent the mean ± SD of three independent experiments.

Cell LineTissue Origin5-Fluorouracil (IC₅₀, µM)FNMT (IC₅₀, µM)Efficacy Shift
A549 Lung5.2 ± 0.412.4 ± 1.15-FU is 2.3x more potent
HepG2 Liver8.1 ± 0.66.8 ± 0.5FNMT is 1.2x more potent

Scientific Insight: While 5-FU outperforms FNMT in the lung carcinoma model (A549), FNMT exhibits preferential cytotoxicity in the hepatic model (HepG2). This suggests that the nitroaromatic moiety of FNMT may undergo specific enzymatic reduction by hepatic nitroreductases, generating highly reactive cytotoxic intermediates locally.

Table 2: Apoptosis Profiling at IC₅₀ Concentrations

Determined via Annexin V/PI Flow Cytometry at 48 hours.

CompoundCell LineLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control A54995.22.11.51.2
5-FU A54948.528.418.24.9
FNMT A54951.222.119.57.2
Control HepG294.82.51.80.9
5-FU HepG252.124.317.66.0
FNMT HepG245.335.6 14.24.9

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the protocols below detail the exact causality behind each reagent and incubation step.

MTT Cell Viability Assay

Causality: The measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to an insoluble formazan precipitate[6]. This reduction occurs at the ubiquinone and cytochrome b/c sites of the mitochondrial electron transport system via succinate dehydrogenase[7]. A drop in absorbance directly correlates with mitochondrial dysfunction, a primary consequence of nitroaromatic-induced stress.

  • Cell Seeding: Harvest A549 and HepG2 cells using 0.25% Trypsin-EDTA[3]. Seed cells at a density of 1 × 10⁴ cells/well in a 96-well plate (100 µL/well) and incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of FNMT and 5-FU (0.1 µM to 100 µM) in complete media. Treat cells for exactly 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of ~0.45 mg/mL[6].

  • Incubation: Incubate the plates for 3 to 4 hours at 37°C[6]. Critical Step: Do not exceed 4 hours, as extended exposure to the tetrazolium reagent can induce secondary cytotoxicity[6].

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO (or an SDS-based solubilization solution) to each well to dissolve the purple formazan crystals[6].

  • Quantification: Record the absorbance at 570 nm using a microplate reader[6]. Calculate IC₅₀ using non-linear regression analysis.

Annexin V / Propidium Iodide (PI) Flow Cytometry

Causality: During early apoptosis, cells lose membrane asymmetry and translocate phosphatidylserine (PS) from the inner cytoplasmic face to the outer leaflet of the plasma membrane. binds to exposed PS with high affinity in the presence of calcium. Propidium Iodide (PI) is a vital dye that is excluded by intact membranes but penetrates dead cells[8]. This dual-staining allows us to distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+)[9].

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the trypsinized adherent cells[9]. Critical Step: Failure to collect floating cells will artificially skew the data toward viability.

  • Washing: Centrifuge the cell suspension at 500 × g for 5 minutes. Wash the pellet twice with ice-cold PBS[8].

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 × 10⁶ cells/mL[8].

  • Staining: Transfer 100 µL of the cell suspension (~1 × 10⁵ cells) to a 5 mL flow cytometry tube[8]. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[8].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[8].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube[8]. Analyze immediately (within 1 hour) using a flow cytometer, capturing FITC fluorescence on the FL1 channel and PI on the FL2/FL3 channel.

References

  • "Cell Viability Assays - Assay Guidance Manual", NCBI Bookshelf. URL: [Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

This guide provides a comprehensive comparative analysis of the binding affinity of the novel small molecule, 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran, hereafter referred to as Compound X. In the absence of pub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the binding affinity of the novel small molecule, 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran, hereafter referred to as Compound X. In the absence of published data for this specific molecule, this document presents a scientifically rigorous, hypothetical scenario to illustrate the experimental workflows and data analysis required for such a study. We will explore its binding characteristics in the context of a well-established drug target, p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[1][2][3] The performance of Compound X will be compared against two well-characterized p38 MAPK inhibitors: SB203580, a Type I inhibitor, and BIRB 796, a Type II inhibitor.[4]

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and explaining the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to the Hypothetical Target: p38 MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Their activation triggers a signaling cascade that ultimately leads to the production of pro-inflammatory mediators like TNF-α and IL-1.[1][3] Consequently, p38 MAPK is a significant therapeutic target for a range of inflammatory diseases.[1][5] Small molecule inhibitors of p38 MAPK typically act by competing with ATP for binding to the kinase's active site.[6][7]

Signaling Pathway of p38 MAP Kinase

The following diagram illustrates a simplified signaling pathway involving p38 MAP kinase.

p38_pathway Stress Stress Stimuli (e.g., UV, Cytokines) MKK MAP2K (MKK3/6) Stress->MKK activates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Cellular Response (e.g., Inflammation, Apoptosis) Substrates->Response leads to

Caption: Simplified p38 MAP Kinase Signaling Pathway.

Comparative Binding Affinity Analysis

To provide a robust comparison, we will evaluate the binding of Compound X, SB203580, and BIRB 796 to p38α MAPK using three orthogonal, industry-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). The hypothetical data presented in the following table summarizes the expected outcomes of these experiments.

CompoundMethodK D (nM)k on (M ⁻¹ s ⁻¹ )k off (s ⁻¹ )Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Compound X SPR751.5 x 10⁵1.1 x 10⁻²N/AN/AN/A
ITC82N/AN/A1.05-9.2-1.5
FP95N/AN/AN/AN/AN/A
SB203580 SPR202.1 x 10⁵4.2 x 10⁻³N/AN/AN/A
ITC25N/AN/A0.98-7.8-3.1
FP30N/AN/AN/AN/AN/A
BIRB 796 SPR0.15.0 x 10⁵5.0 x 10⁻⁵N/AN/AN/A
ITC0.15N/AN/A1.02-12.5-1.8
FP0.2N/AN/AN/AN/AN/A

Experimental Methodologies

The following sections provide detailed, step-by-step protocols for the three binding affinity assays. The rationale behind key experimental choices is explained to ensure a thorough understanding of the methodologies.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.[8][9] It provides kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (K D ).[9][10]

spr_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Immobilize p38α MAPK on Sensor Chip p2 Prepare Analyte Series (Compound X, Competitors) r1 Inject Analyte over Sensor Surface (Association) p2->r1 r2 Flow Buffer over Surface (Dissociation) r1->r2 r3 Regenerate Sensor Surface r2->r3 r3->r1 Repeat for each concentration a1 Generate Sensorgrams r3->a1 a2 Fit Data to Binding Model a1->a2 a3 Determine kon, koff, and KD a2->a3

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

  • Protein Immobilization:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

    • Inject purified recombinant human p38α MAPK (at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without protein immobilization to allow for background signal subtraction.

  • Analyte Binding Assay:

    • Prepare serial dilutions of Compound X, SB203580, and BIRB 796 in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). A typical concentration range would be from 1 nM to 10 µM.

    • Inject each concentration of the analyte over the immobilized p38α MAPK surface and the reference surface for 180 seconds to monitor association.

    • Follow with a 300-second injection of running buffer to monitor dissociation.

    • Between each analyte injection, regenerate the sensor surface with a short pulse of a mild acidic or basic solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • The reference-subtracted sensorgrams are globally fitted to a 1:1 Langmuir binding model to determine the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D = k off /k on ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][6][8]

itc_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Prepare p38α MAPK Solution in Sample Cell p2 Prepare Ligand Solution in Syringe r1 Inject Ligand into Sample Cell p2->r1 r2 Measure Heat Change r1->r2 r2->r1 Repeat for multiple injections a1 Generate Titration Curve r2->a1 a2 Fit Data to Binding Model a1->a2 a3 Determine KD, n, ΔH, and ΔS a2->a3

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

  • Sample Preparation:

    • Dialyze purified p38α MAPK and dissolve the test compounds (Compound X, SB203580, BIRB 796) in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO) to minimize heats of dilution.

    • Prepare a 20 µM solution of p38α MAPK in the sample cell and a 200 µM solution of the test compound in the injection syringe.

  • Titration Experiment:

    • Equilibrate the instrument to 25°C.

    • Perform a series of 20-30 injections of the compound solution (e.g., 2 µL per injection) into the protein solution at 150-second intervals.

    • The heat change after each injection is measured and recorded.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a single-site binding model to determine the K D , stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.[11][12][13] It is a sensitive method for determining binding affinities, particularly in a competitive assay format.[12][14]

fp_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Prepare p38α MAPK and Fluorescent Tracer Mixture p2 Prepare Serial Dilutions of Test Compounds r1 Incubate Protein-Tracer with Test Compounds p2->r1 r2 Measure Fluorescence Polarization r1->r2 a1 Plot Polarization vs. Compound Concentration r2->a1 a2 Determine IC50 a1->a2 a3 Calculate Ki from IC50 a2->a3

Caption: Fluorescence Polarization (FP) Competition Assay Workflow.

  • Assay Development:

    • A fluorescently labeled ligand (tracer) that binds to p38α MAPK is required. A suitable tracer could be a fluorescently tagged version of a known p38 inhibitor.

    • Determine the K D of the tracer for p38α MAPK in a direct binding experiment.

    • The optimal concentration of p38α MAPK for the competition assay is typically around the K D of the tracer.

  • Competitive Binding Assay:

    • In a 384-well microplate, add a fixed concentration of p38α MAPK and the fluorescent tracer.

    • Add serial dilutions of the unlabeled test compounds (Compound X, SB203580, BIRB 796).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Data Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).

    • Calculate the inhibitor constant (K i ) from the IC50 using the Cheng-Prusoff equation: K i = IC50 / (1 + [Tracer]/K D,tracer ).

Discussion of Hypothetical Results

The hypothetical data presented in the comparative table suggests that all three compounds bind to p38α MAPK, but with significantly different affinities and thermodynamic profiles.

  • Compound X exhibits a moderate binding affinity in the nanomolar range (K D ≈ 75-95 nM). The ITC data suggests an enthalpically driven binding event (ΔH = -9.2 kcal/mol), which is often associated with favorable hydrogen bonding and van der Waals interactions.

  • SB203580 , a known Type I inhibitor, shows a higher affinity than Compound X (K D ≈ 20-30 nM). Its binding is also enthalpically driven but with a larger entropic penalty compared to Compound X, which could indicate a more rigid binding conformation.

  • BIRB 796 , a Type II inhibitor, demonstrates a very high affinity (K D ≈ 0.1-0.2 nM), which is orders of magnitude stronger than the other two compounds. This is consistent with its known slow dissociation rate. The highly favorable enthalpy of binding (ΔH = -12.5 kcal/mol) suggests extensive and optimized interactions with the allosteric binding pocket of p38α MAPK.

The consistency of the K D values obtained from the three different techniques (SPR, ITC, and FP) would provide a high degree of confidence in the binding data. Each method offers unique insights: SPR reveals the kinetics of the interaction, ITC provides the thermodynamic signature, and FP is a robust method for high-throughput screening and validation.

Conclusion

This guide has provided a comprehensive framework for the comparative analysis of the binding affinity of a novel compound, 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (Compound X), using a hypothetical but scientifically grounded scenario. By detailing the experimental protocols for SPR, ITC, and FP, and explaining the rationale behind these methods, we have outlined a clear path for characterizing the interaction of a small molecule with its protein target. The comparative analysis against known inhibitors with different binding modes highlights the importance of using multiple orthogonal techniques to build a complete picture of a compound's binding characteristics, which is a critical step in the drug discovery and development process.

References

  • Longdom Publishing. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Retrieved from [Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • AFFINImeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. Retrieved from [Link]

  • Molecular Biology of the Cell. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. Retrieved from [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • PubMed. (n.d.). Potent Inhibitors of the MAP Kinase p38. Retrieved from [Link]

  • MDPI. (2015, August 31). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinases as Druggable Targets in Trypanosomatid Protozoan Parasites. Retrieved from [Link]

  • Columbia University. (n.d.). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Retrieved from [Link]

  • SciSpace. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Retrieved from [Link]

  • Kinexus. (n.d.). p38 MAP Kinase Assay. Retrieved from [Link]

  • PubMed. (2006, February 15). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, October 18). New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Retrieved from [Link]

  • IntechOpen. (n.d.). Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. Retrieved from [Link]

  • PubMed. (2002, February 15). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Retrieved from [Link]

  • PubMed. (n.d.). Computational Approaches Towards Kinases as Attractive Targets for Anticancer Drug Discovery and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 30). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Retrieved from [Link]

  • PubMed. (2002, September 15). Kinases as targets: prospects for chronic therapy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran proper disposal procedures

Disposing of complex synthetic intermediates requires a deep understanding of their molecular vulnerabilities. 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is a multifunctional molecule that presents a trifecta of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disposing of complex synthetic intermediates requires a deep understanding of their molecular vulnerabilities. 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is a multifunctional molecule that presents a trifecta of disposal challenges: it is a peroxide-forming ether, an energetic nitroaromatic, and a recalcitrant fluorinated compound.

This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating operational plan for the safe handling and destruction of this chemical.

Molecular Hazard Profiling & Causality

To safely dispose of this compound, one must first understand the causality behind its hazards:

  • The Tetrahydrofuran (THF) Moiety (Peroxide Former): THF derivatives are notorious Class B peroxide formers. The mechanism involves the abstraction of an alpha-hydrogen adjacent to the ether oxygen by molecular oxygen, forming a radical that propagates into explosive hydroperoxides. Because this chemical is a liquid, concentration via evaporation or distillation can cause these peroxides to reach detonable limits[1].

  • The Nitroaromatic Moiety (Energetic Potential): Nitro groups (-NO 2​ ) attached to aromatic rings provide built-in oxidizers. While stable under standard conditions, if subjected to the thermal or mechanical shock of a peroxide detonation, the nitro group can significantly amplify the explosive yield.

  • The Fluorinated Ring (Recalcitrant Bonds): The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). Standard incineration temperatures will fail to break this bond, potentially releasing toxic, persistent fluorinated byproducts into the environment.

Operational Safety & Storage

Proactive disposal begins with proper storage to mitigate autooxidation.

  • Atmosphere & Light: Store in dark, amber bottles under an inert atmosphere (Argon or Nitrogen) to starve the autooxidation pathway of molecular oxygen and photonic energy.

  • Temperature: Maintain at 2–8°C. Lower kinetic energy significantly reduces the rate of peroxide formation.

  • Inventory Control: Strict adherence to expiration dating is mandatory. Unopened containers should be disposed of within 18 months, and opened containers must be tested every 6 months[1].

Peroxide Testing & Neutralization (Self-Validating System)

You cannot safely transport or dispose of a peroxide-forming chemical without first verifying its peroxide concentration. According to the , peroxide concentrations dictate the immediate logistical response[1].

Table 1: Peroxide Concentration Action Limits

Peroxide ConcentrationHazard LevelRequired Action
0 - 25 ppm LowSafe for standard handling and segregation protocols.
25 - 100 ppm ModerateDo not distill/concentrate. Chemically neutralize before disposal.
> 100 ppm Severe (Explosive)DO NOT MOVE. Evacuate area and contact EHS/Bomb Squad.
Visible Crystals Critical (Detonation)DO NOT TOUCH. Evacuate immediately.
Protocol 1: Step-by-Step Peroxide Neutralization

This protocol is a self-validating system; it relies on a closed-loop of testing, treating, and re-testing to ensure absolute safety before disposal.

  • Visual Inspection: Without moving the bottle, inspect for visible crystals around the cap or liquid stratification. If present, halt all operations and evacuate.

  • Quantitative Testing: If visually clear, gently open the container in a fume hood behind a blast shield. Dip a Quantofix peroxide test strip into the solution for 1 second. Compare to the colorimetric scale after 15 seconds.

  • Neutralization (If 25–100 ppm): Slowly add a 10% (w/v) aqueous solution of ferrous sulfate (FeSO 4​ ) to the chemical while stirring. Causality: The ferrous ion (Fe 2+ ) acts as a reducing agent, safely converting the explosive hydroperoxides into stable alcohols while oxidizing itself to the ferric ion (Fe 3+ ).

  • Validation: Re-test the organic layer with a new test strip. You must confirm peroxide levels are < 25 ppm before proceeding to the final disposal phase.

G A Step 1: Test for Peroxides (Quantofix / KI Starch) B < 25 ppm Safe for Standard Handling A->B C 25 - 100 ppm Neutralization Required A->C D > 100 ppm or Visible Crystals EXPLOSION HAZARD A->D E Step 2: Segregation (Fluorinated Waste Stream) B->E F Treat with Ferrous Sulfate (Reduces Hydroperoxides) C->F G DO NOT TOUCH. Call EHS / Bomb Squad D->G H Step 3: High-Temp Incineration (>1000°C + HF Scrubber) E->H Manifest for Destruction F->A Re-test (Self-Validation)

Disposal decision workflow based on peroxide testing and self-validation.

Final Disposal Methodology: High-Temperature Incineration

Because of the fluorine atom, this compound cannot be disposed of in standard non-halogenated organic waste. It requires specialized destruction protocols aligned with the [2].

Protocol 2: Segregation and Destruction
  • Segregation: Ensure the peroxide-free chemical is not mixed with incompatible waste streams (e.g., strong acids or bases, which could react with the nitro group).

  • Packaging: Transfer into a compatible, clearly labeled, high-density polyethylene (HDPE) or Teflon-lined waste container.

  • Manifesting: Label the waste profile explicitly as "Halogenated Organic Waste - Fluorinated / Nitroaromatic".

  • Thermal Destruction: Dispatch to an EPA-permitted hazardous waste facility capable of high-temperature incineration (>1000°C). Causality: Temperatures exceeding 1000°C are required to ensure the complete cleavage of the C-F and C-NO 2​ bonds. The facility must be equipped with alkaline scrubbers (using NaOH or Ca(OH) 2​ ) to capture and neutralize the highly corrosive hydrofluoric acid (HF) gas generated during combustion, converting it into inert calcium fluoride (CaF 2​ )[2].

Degradation Compound 2-[(4-Fluoro-2-nitrophenoxy) methyl]tetrahydrofuran Thermal Thermal Destruction (> 1000°C) Compound->Thermal Heat + O2 Gases Combustion Gases (CO2, H2O, NOx, HF) Thermal->Gases Bond Cleavage Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Routing SafeOut Neutralized Effluent (NaF / CaF2 + N2) Scrubber->SafeOut Neutralization

Thermal destruction pathway highlighting C-F bond cleavage and HF gas neutralization.

References

  • University of North Carolina at Chapel Hill Environment, Health and Safety. "Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds." UNC EHS. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." EPA.gov. Available at: [Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Executive Summary & Chemical Profile As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a system of predictable chemical behaviors. 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a system of predictable chemical behaviors. 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1092496-33-7) is a complex bifunctional molecule heavily utilized in advanced organic synthesis and drug development.

Handling this compound requires understanding the synergistic risks posed by its structure: a highly reactive fluorinated nitroaromatic ring coupled with a tetrahydrofuran (THF) ether linkage . This dual nature presents severe systemic toxicity risks combined with the physical hazards of auto-oxidation and peroxide formation.

Hazard Causality & Risk Assessment

To design a self-validating safety protocol, we must first establish the causality behind the hazards. Why does this specific molecule require stringent controls?

  • Systemic Toxicity (The Nitroaromatic Payload): Nitroaromatics undergo enzymatic bioreduction in vivo, generating reactive oxygen species (ROS) and hydroxylamine intermediates[1]. These metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, producing methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal methemoglobinemia[2].

  • Permeation & Physical Hazard (The THF Moiety): The THF ring is highly lipophilic and acts as a potent dermal penetration enhancer. If spilled on standard gloves, it rapidly defats the material and the skin, carrying the toxic nitroaromatic payload directly into the systemic circulation. Furthermore, THF derivatives are Category B peroxide formers[3]. Upon exposure to oxygen and light, auto-oxidation generates shock-sensitive peroxides that can detonate if concentrated[4].

  • Thermal Degradation (The Fluoro-Substituent): In the event of a fire or extreme thermal stress, the fluorinated ring can decompose to release hydrogen fluoride (HF) gas, a severe corrosive and systemic poison.

Mechanism A 2-[(4-Fluoro-2-nitrophenoxy) methyl]THF B Dermal/Inhalation Absorption A->B C Enzymatic Bioreduction (Nitro to Hydroxylamine) B->C D Hemoglobin Oxidation (Fe2+ → Fe3+) C->D E Methemoglobinemia & Tissue Hypoxia D->E

Mechanistic pathway of nitroaromatic-induced methemoglobinemia and systemic toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. Why avoid standard nitrile gloves? Because the THF moiety rapidly degrades standard 4-mil nitrile (breakthrough time < 1 minute), allowing the nitroaromatic compound to bypass the stratum corneum. A layered defense is mandatory.

Operational TaskGlove Specification (Causality-Driven)Eye & Face ProtectionBody & Respiratory Protection
Weighing / Transfer Inner: Silver Shield/4H laminate (Chemical block)Outer: Heavy-duty Nitrile (Dexterity)ANSI Z87.1 Chemical Splash GogglesFlame-Resistant (FR) Lab Coat, Certified Fume Hood
Reaction Setup (Inert) Inner: Silver Shield/4H laminateOuter: Heavy-duty NitrileGoggles + Full Face ShieldFR Lab Coat, Certified Fume Hood
Spill Remediation Butyl Rubber (Extended breakthrough time against THF)Goggles + Full Face ShieldTyvek Suit, PAPR or Half-Face OV Respirator

Operational Workflow & Safety Protocols

Every protocol must be a self-validating system. Do not proceed to the next step without verifying the success of the previous one.

Phase 1: Pre-Use Validation (Peroxide Screening)

Causality: THF derivatives form peroxides via auto-oxidation. Concentrating these peroxides via evaporation leads to thermal detonation[3].

  • Visual Inspection: Examine the container prior to opening. If crystalline solids are present around the cap or suspended in the liquid, DO NOT TOUCH . Contact Environmental Health & Safety (EHS) immediately[5].

  • Chemical Validation: In a fume hood, dip a Potassium Iodide (KI) starch test strip into the solvent. Peroxides oxidize iodide to iodine, turning the starch blue.

  • Decision Matrix:

    • < 10 ppm: Safe for general use.

    • 10-80 ppm: Must be chemically quenched (e.g., with sodium metal or ferrous sulfate) before any distillation or concentration[3].

    • > 80 ppm: Unsafe. Dispose of immediately as hazardous waste[5].

Phase 2: Handling and Transfer
  • Work exclusively within a certified chemical fume hood to mitigate the inhalation risks of the volatile THF moiety and nitroaromatic aerosols[4].

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace oxygen, preventing further peroxide formation during the reaction[3].

  • Transfer the chemical using dedicated, chemically compatible syringes or spatulas.

Phase 3: Reaction Execution & Concentration
  • Critical Rule: Never distill or rotary-evaporate solutions containing this compound to absolute dryness. Always leave at least 20% of the solvent volume as a "heel" to prevent peroxide crystallization and subsequent detonation[3].

Workflow Start Retrieve from Dark Storage Test Test for Peroxides (KI Strips) Start->Test Decision Peroxide Concentration? Test->Decision Pass < 10 ppm: Safe to Handle Decision->Pass Low Fail > 10 ppm: Explosion Hazard Decision->Fail High Process Handle in Fume Hood (Do not evaporate to dryness) Pass->Process Quench Quench or Dispose as Hazmat Fail->Quench

Standard operating procedure for pre-use peroxide screening and safe handling.

Disposal & Spill Remediation

Causality: Allowing a spill of a peroxide-forming solvent to dry out concentrates the peroxides, creating a severe friction- and shock-sensitive explosion hazard[6].

Step-by-Step Spill Remediation:

  • Evacuate: Clear personnel from the immediate vicinity.

  • Protect: Don appropriate PPE (PAPR or OV-cartridge respirator if outside a hood, Tyvek suit, and Butyl rubber gloves).

  • Stabilize: Do NOT allow the spill to dry. Immediately wet the area with water to stabilize potential peroxides[6].

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Collect: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the absorbed material.

  • Dispose: Place the waste into a compatible, sealable container, clearly label it as "Hazardous Organic Waste - Peroxide Risk", and contact EHS for immediate removal[6].

References

  • Tetrahydrofuran (THF) Safety and Spill Procedure. University of Michigan-Dearborn EHS. URL: [Link]

  • Safe Handling of Peroxide-Formers (PFs). University of Wisconsin-Madison Environment, Health & Safety. URL:[Link]

  • Acute methaemoglobinaemia after massive nitrobenzene ingestion. PubMed Central (PMC) - National Institutes of Health. URL:[Link]

  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. URL: [Link]

  • Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane. Molecular Pharmaceutics - ACS Publications. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.